Ethyl quinuclidine-4-carboxylate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXIVBVOFFBDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCN(CC1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341487 | |
| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22766-68-3 | |
| Record name | Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22766-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-azabiciclo[2.2.2]octan-4-carboxyilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 4-quinuclidinecarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J67LZW838V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Aminoethoxy)ethanol (CAS No. 929-06-6)
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safety considerations for 2-(2-aminoethoxy)ethanol (CAS No. 929-06-6), also known as Diglycolamine® (DGA®). This document is intended for researchers, scientists, and professionals in drug development and other relevant industries who utilize or are investigating this versatile aminoalcohol. Note: The initial query for CAS number 22766-67-2 did not yield specific results; the information herein pertains to the structurally related and commercially significant compound 2-(2-aminoethoxy)ethanol.
Introduction and Chemical Identity
2-(2-Aminoethoxy)ethanol is a valuable organic compound characterized by the presence of both a primary amine and a primary alcohol functional group, connected by an ether linkage. This unique structure imparts a versatile range of chemical and physical properties, making it a crucial intermediate and functional component in numerous applications. It is a colorless to slightly yellow, viscous liquid with a mild amine-like odor.[1][2]
Molecular Structure:
Caption: Chemical structure of 2-(2-aminoethoxy)ethanol.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 929-06-6 |
| Molecular Formula | C4H11NO2 |
| Molecular Weight | 105.14 g/mol [3] |
| IUPAC Name | 2-(2-aminoethoxy)ethanol[3] |
| Synonyms | Diglycolamine (DGA), Diethylene Glycol Amine, 2-Aminoethoxyethanol[4][5][6] |
Physicochemical Properties
The combination of amine, alcohol, and ether functionalities dictates the physicochemical behavior of 2-(2-aminoethoxy)ethanol, influencing its solubility, reactivity, and thermal properties.
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to yellowish, slightly viscous liquid | [1][2][7] |
| Odor | Mild amine-like, faint fish-like | [1][3][8] |
| Melting Point | -12.5 °C to -10 °C | [2][4] |
| Boiling Point | 218-224 °C | [4] |
| Density | 1.05 - 1.06 g/cm³ at 20 °C | [2][4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Vapor Pressure | <0.1 hPa at 20 °C | [4] |
| Water Solubility | Miscible in all proportions | [1][4][7] |
| logP | -1.89 at 25 °C | [4] |
| pKa | 14.37 ± 0.10 (Predicted) | [4] |
| pH | 10.2 (10 g/L solution at 20 °C) | [4] |
| Refractive Index | n20/D 1.460 | [4] |
Solubility Profile: 2-(2-Aminoethoxy)ethanol is miscible with water, alcohols, and aromatic hydrocarbons.[1] However, it demonstrates relative immiscibility with aliphatic hydrocarbons and ethyl ether.[1] This broad solubility makes it an effective solvent and coupling agent in diverse formulations.
Reactivity and Stability
Chemical Stability: 2-(2-aminoethoxy)ethanol is a stable compound under standard conditions.[4] It is, however, sensitive to air and can react with carbon dioxide.[4]
Reactivity Profile: As an aminoalcohol, it exhibits reactivity characteristic of both amines and alcohols.
-
Reaction with Acids: It neutralizes acids in exothermic reactions to form salts and water.[4][9]
-
Incompatibilities: It is incompatible with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[4][9]
-
Reaction with Reducing Agents: In combination with strong reducing agents such as hydrides, it can generate flammable gaseous hydrogen.[4][9]
Synthesis Methodologies
Several synthetic routes to 2-(2-aminoethoxy)ethanol have been developed, primarily focusing on the amination of diethylene glycol or related precursors.
A. Catalytic Amination of Diethylene Glycol
This industrial method involves the reaction of diethylene glycol (DEG) with ammonia in the presence of a catalyst.
Experimental Protocol:
-
A catalyst, typically a metal or metal oxide (e.g., Cobalt Oxide on Kieselguhr) supported on silica or alumina, is charged into a tubular reactor.[8]
-
The catalyst is reduced, for instance, at 200°C under a hydrogen flow.[8]
-
Diethylene glycol and ammonia are fed into the reactor in a downflow mode, along with hydrogen gas.[8]
-
The reaction is carried out at elevated temperatures (100-300°C) and pressures (10-260 Bar).[8]
-
The ratio of 2-(2-aminoethoxy)ethanol to byproducts like morpholine can be controlled by adjusting the catalyst and reaction conditions.[8]
Caption: Catalytic amination of diethylene glycol.
B. Multi-step Synthesis from Diethylene Glycol
An alternative laboratory-scale synthesis involves the conversion of diethylene glycol to an intermediate that is subsequently converted to the final product.
Experimental Protocol:
-
Formation of 5-tosyloxy-3-oxapentanol: Diethylene glycol is reacted with p-toluenesulfonyl chloride.[10]
-
Production of 2-(2-phthalimidoethoxy)ethanol: The resulting 5-tosyloxy-3-oxapentanol is reacted with potassium phthalate.[10]
-
Conversion to 2-(2-aminoethoxy)ethanol: The phthalimido-protected intermediate is then reacted with hydrazine monohydrate to yield 2-(2-aminoethoxy)ethanol.[10]
-
Purification: The final product can be purified using column chromatography.[10]
Applications in Research and Industry
The versatile nature of 2-(2-aminoethoxy)ethanol lends it to a wide array of applications:
-
Gas Treating: It is extensively used in gas refining to remove acidic gases like carbon dioxide (CO2) and hydrogen sulfide (H2S).[1][4][7]
-
Bioconjugation: It serves as a spacer or linker in the synthesis of bioconjugate materials for applications like drug delivery and protein labeling.[4]
-
Electronics: It is a component in stripper solutions for photoresist applications.[1][7]
-
Metalworking: It is used in coolants and lubricants for metalworking applications.[2][7]
-
Chemical Intermediate: It is a precursor in the synthesis of foam stabilizers, wetting and emulsifying agents, surfactants, and colorants.[1][4][7]
-
Personal Care: It is used in the formulation of personal care products and amides.[1]
Safety and Handling
Hazard Classification: 2-(2-Aminoethoxy)ethanol is classified as a corrosive substance.[5][11] It can cause severe skin burns and eye damage.[5][12] Inhalation may cause irritation to the nose, throat, and lungs, with higher exposures potentially leading to pulmonary edema.[11]
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[5][12]
-
Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[13] Keep away from incompatible materials.[5]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[5][12]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][12]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12][13]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12][13]
Conclusion
2-(2-Aminoethoxy)ethanol is a multifunctional chemical with a well-characterized profile of physicochemical properties. Its utility spans numerous industrial and research sectors, driven by its unique combination of amine, alcohol, and ether functionalities. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use.
References
- 1. atamankimya.com [atamankimya.com]
- 2. univarsolutions.com [univarsolutions.com]
- 3. Diglycolamine | C4H11NO2 | CID 13578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2-Aminoethoxy)ethanol | 929-06-6 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-(2-aminoethoxy) ethanol, 929-06-6 [thegoodscentscompany.com]
- 7. products.basf.com [products.basf.com]
- 8. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]
- 9. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.ie [fishersci.ie]
- 13. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Biological Activity of Quinuclidine Derivatives
Abstract
The quinuclidine nucleus, a rigid, bicyclic amine (1-azabicyclo[2.2.2]octane), represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique three-dimensional structure and inherent basicity provide an exceptional framework for designing potent and selective ligands for a diverse array of biological targets. This guide synthesizes the core principles of quinuclidine's biological activity, exploring its interactions with key receptor systems, detailing its therapeutic applications, and providing validated experimental protocols for its investigation. We will dissect the mechanisms of action for prominent drug molecules, examine structure-activity relationships, and present a forward-looking perspective on this indispensable molecular scaffold.
The Quinuclidine Scaffold: A Privileged Structure in Drug Discovery
The value of the quinuclidine moiety lies in its distinct stereochemical and electronic properties.[1] Its rigid bicyclic framework minimizes conformational flexibility, which is a critical advantage in drug design. By locking the nitrogen atom and its substituents into a defined spatial arrangement, the entropic cost of binding to a receptor is significantly reduced, often leading to higher affinity and selectivity. The bridgehead nitrogen atom is basic (pKa of the conjugate acid is ~11.0), ensuring it is protonated at physiological pH, which is crucial for forming ionic interactions with acidic residues in receptor binding pockets.[2] This combination of a rigid structure and a strategically positioned basic center makes quinuclidine a "privileged scaffold," capable of interacting with numerous, seemingly unrelated, biological targets.[1]
Major Biological Targets and Mechanisms of Action
Quinuclidine derivatives have been successfully developed as agonists, antagonists, and allosteric modulators for several critical receptor families.
Muscarinic Acetylcholine Receptors (mAChRs)
The interaction with mAChRs is the most well-characterized area of quinuclidine pharmacology. These G-protein coupled receptors (GPCRs) are central to the parasympathetic nervous system and play roles in cognition, smooth muscle contraction, and glandular secretion.[3][4]
-
Agonists (M1/M3 Selective): Derivatives like Cevimeline (Evoxac®) act as agonists, primarily at M1 and M3 receptors.[3][5] Activation of M3 receptors on salivary glands stimulates saliva secretion, making cevimeline a treatment for xerostomia (dry mouth) in patients with Sjögren's syndrome.[4][5][6] The mechanism involves the Gq protein pathway, leading to increased intracellular calcium and subsequent glandular secretion.[6][7] The development of quinuclidine-based muscarinic agonists has been a key strategy in the pursuit of treatments for cognitive deficits in Alzheimer's disease.[8][9]
-
Antagonists (M3 Selective): Conversely, compounds like Solifenacin (Vesicare®) are competitive antagonists with selectivity for the M3 receptor subtype.[10][11] By blocking acetylcholine from binding to M3 receptors in the bladder's detrusor muscle, solifenacin reduces smooth muscle tone and involuntary contractions.[10][11][12] This makes it a first-line treatment for overactive bladder, helping to control urinary urgency, frequency, and incontinence.[10] The quinuclidine moiety is critical for its high-affinity binding.[2]
The diagram below illustrates the Gq-coupled signaling cascade initiated by acetylcholine (ACh) binding to the M3 receptor and how a quinuclidine-based antagonist like Solifenacin blocks this process.
References
- 1. nbinno.com [nbinno.com]
- 2. Quinuclidine - Wikipedia [en.wikipedia.org]
- 3. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cevimeline - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]
- 7. gene2rx.com [gene2rx.com]
- 8. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders | MDPI [mdpi.com]
- 10. Solifenacin - Wikipedia [en.wikipedia.org]
- 11. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]
Ethyl quinuclidine-4-carboxylate hydrochloride solubility.
An In-Depth Technical Guide to the Solubility of Ethyl Quinuclidine-4-Carboxylate Hydrochloride
Abstract
This compound hydrochloride is a pivotal chemical intermediate, underpinning the synthesis of a range of pharmaceutical agents.[1] Its rigid bicyclic structure, derived from the quinuclidine scaffold, offers a unique conformational stability that is highly valued in medicinal chemistry.[2] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the solubility characteristics of this compound hydrochloride. We will move beyond theoretical principles to detail robust, field-proven experimental protocols for the empirical determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, formulation development, and quality control.
Core Compound Analysis: Structure Dictates Function
The Quinuclidine Scaffold: A "Privileged" Framework
The quinuclidine core (1-azabicyclo[2.2.2]octane) is a highly symmetric and chemically stable heterocyclic system.[3] Its rigid conformation reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and selectivity in drug candidates.[2] This structural motif is present in numerous natural and synthetic active substances, including the antimalarial agent quinine and various compounds targeting the central nervous system.[3][4] The utility of this compound hydrochloride stems from its role as a versatile building block, enabling chemists to introduce this valuable scaffold into more complex molecules.[1][5]
Physicochemical Profile
A foundational understanding of a compound's physical and chemical properties is a prerequisite for any solubility investigation. The key characteristics of this compound hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 22766-67-2 | [1][6] |
| Molecular Formula | C₁₀H₁₈ClNO₂ | [1][7][8] |
| Molecular Weight | 219.71 g/mol | [1][7] |
| IUPAC Name | ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride | [7] |
| Appearance | Solid | [6] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
The Decisive Role of the Hydrochloride Salt
This compound is the hydrochloride salt of its free base (this compound, CAS 22766-68-3).[1] This distinction is not trivial; it is the central factor governing the compound's solubility profile. The formation of the hydrochloride salt serves two primary purposes:
-
Enhanced Stability: The salt form is generally more crystalline and less prone to degradation than the free base, which is crucial for storage and handling.[1]
-
Increased Aqueous Solubility: The protonation of the tertiary amine in the quinuclidine ring by hydrochloric acid introduces a positive charge. This ionic character significantly increases the molecule's polarity and its ability to interact favorably with polar solvents like water.[1] This property is critical for its use in aqueous reaction media and for potential biological applications.[1]
Principles of Solubility: A Predictive Analysis
While empirical testing is the gold standard, a theoretical analysis based on the molecular structure provides a strong predictive framework for experimental design.
-
Aqueous Systems (Water, Buffers): The presence of the hydrochloride salt makes the compound ionic, predicting good solubility in water.[1] The solubility is expected to be pH-dependent. In acidic to neutral conditions (pH < pKa of the tertiary amine), the compound will remain protonated and soluble. As the pH becomes more basic, the amine will be deprotonated to the less soluble free base, likely causing precipitation.
-
Polar Protic Solvents (Alcohols): Solvents like ethanol and methanol are excellent candidates for dissolving this compound. They can engage in hydrogen bonding with the ester and the protonated amine, and their hydrocarbon portions can interact with the bicyclic core. Ethanol/water mixtures are explicitly mentioned for recrystallization, confirming solubility in such systems.[1]
-
Polar Aprotic Solvents (DMSO, DMF): High solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their high polarity and ability to solvate cations effectively. These are common solvents for creating stock solutions for biological screening.
-
Non-Polar Solvents (Hexane, Toluene): Solubility is expected to be very low. The dominant ionic character of the hydrochloride salt is incompatible with the non-polar nature of these solvents.
Experimental Workflow for Solubility Determination
A systematic approach is essential for generating reliable and reproducible solubility data. The following workflow is a self-validating system, incorporating quantification to ensure accuracy.
Protocol: Equilibrium Solubility by Shake-Flask Method (ICH Guideline Approach)
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It measures the concentration of the compound in a saturated solution after a sufficient equilibration period.
Rationale: The goal is to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the dissolved solute. A 24-48 hour period at a controlled temperature ensures that the measured concentration is the true saturation solubility, not a transient supersaturated state.
Methodology:
-
Preparation: Add an excess amount of this compound hydrochloride (e.g., 5-10 mg, ensuring solid remains visible) to a series of 1.5 mL glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent (e.g., purified water, pH 7.4 phosphate buffer, ethanol) to each vial.
-
Equilibration: Seal the vials securely. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours. Causality Note: Insufficient agitation or time will lead to an underestimation of solubility.
-
Phase Separation: After equilibration, let the vials stand for 1 hour to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid. Trustworthiness Check: The supernatant must be perfectly clear. Any turbidity indicates the presence of suspended solid, which will falsely elevate the measured solubility.
-
Sampling & Dilution: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant. Be cautious not to disturb the solid pellet. Dilute the aliquot with the appropriate mobile phase for the analytical method to a concentration within the calibrated range of the standard curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 3.2) to determine the precise concentration.
-
Calculation: Calculate the original solubility in mg/mL or mM, accounting for the dilution factor.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
Accurate quantification of the dissolved analyte is non-negotiable. HPLC with UV detection is a standard and reliable method.
Rationale: Chromatography separates the analyte of interest from any potential impurities or excipients in the solvent matrix, ensuring that only the concentration of this compound hydrochloride is measured. A standard curve provides the basis for accurate quantification.
Exemplar HPLC Method:
-
Instrument: HPLC system with UV/Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (e.g., 30:70 v/v). Causality Note: The acidic TFA ensures the quinuclidine amine remains protonated, leading to sharp, symmetrical peak shapes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan (typically in the range of 210-230 nm for non-chromophoric esters).
-
Injection Volume: 10 µL.
-
Standard Curve: Prepare a series of standards of known concentration (e.g., from 1 µg/mL to 200 µg/mL) from a stock solution of the compound in the mobile phase. Plot the peak area versus concentration to generate a linear regression.
Data Presentation and Practical Implications
Summarizing Experimental Data
Quantitative solubility data should be presented clearly. Researchers should aim to populate a table similar to the one below with their empirical findings.
| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Molar Solubility (M) | Notes |
| Purified Water | 25 | Experimental Value | Calculated Value | |
| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | Physiologically relevant |
| 0.1 M HCl | 25 | Experimental Value | Calculated Value | Represents stomach pH |
| Ethanol | 25 | Experimental Value | Calculated Value | Common organic solvent |
| DMSO | 25 | Experimental Value | Calculated Value | For stock solutions |
Implications for Research and Development
-
Synthetic Chemistry: The compound's solubility dictates the choice of solvents for reaction workups and purifications. Its enhanced water solubility is beneficial for aqueous extractions to remove non-polar impurities.[1] Recrystallization procedures often rely on finding a solvent system (like ethanol/water) where the compound is soluble when hot but sparingly soluble when cold.[1]
-
Pharmaceutical Formulation: For developing a potential drug product, solubility is a primary determinant of bioavailability. Poor aqueous solubility can limit a drug's absorption. The data generated informs whether strategies like salt selection, pH modification, or the use of co-solvents are necessary.
-
In Vitro Biology: When preparing stock solutions for biological assays, high solubility in a biocompatible solvent like DMSO is essential. Knowing the solubility limit prevents the compound from precipitating in the assay medium, which would lead to inaccurate results.
Safety and Handling
Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[9][10] Avoid contact with skin and eyes.[9] The compound is classified as causing skin and serious eye irritation.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place.[10] Given the potential for hygroscopicity (moisture absorption), storing under an inert atmosphere like argon or nitrogen is a best practice to prevent hydrolysis of the ester.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound hydrochloride is a compound whose utility is intrinsically linked to its solubility. The presence of the hydrochloride salt imparts a significant degree of aqueous solubility, a feature that is advantageous for both synthetic manipulations and potential biological applications. This guide has provided the theoretical framework for understanding its solubility profile and, more importantly, has detailed a robust, validation-centric experimental approach for its empirical determination. By applying these principles and protocols, researchers can generate the high-quality data necessary to accelerate their work in drug discovery and chemical development.
References
- 1. This compound hydrochloride | 22766-67-2 | Benchchem [benchchem.com]
- 2. This compound | 22766-68-3 | Benchchem [benchchem.com]
- 3. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinuclidine - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound hcl | CymitQuimica [cymitquimica.com]
- 7. This compound hydrochloride | C10H18ClNO2 | CID 91827811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride | CAS: 22766-67-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to Ethyl Quinuclidine-4-carboxylate: From Synthesis to Therapeutic Potential
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl quinuclidine-4-carboxylate, a key heterocyclic building block, stands at the crossroads of synthetic chemistry and pharmacology. While primarily recognized as a crucial intermediate in the synthesis of various therapeutic agents, the inherent structural features of its quinuclidine core suggest a latent potential for direct therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and, most significantly, its prospective roles in drug discovery. We will delve into the mechanistic rationale for its use as a precursor for potent muscarinic receptor modulators and explore its potential, largely through derivatization, in the context of neurodegenerative diseases. This document serves as a resource for researchers aiming to leverage this versatile molecule in the development of next-generation therapeutics.
Introduction: The Quinuclidine Scaffold - A Privileged Structure in Medicinal Chemistry
The quinuclidine moiety, a rigid bicyclic amine, is a well-established "privileged scaffold" in medicinal chemistry. Its conformational rigidity allows for the precise positioning of functional groups to interact with biological targets, minimizing the entropic penalty of binding and often leading to high affinity and selectivity.[1] this compound serves as a readily accessible and versatile starting material for introducing this valuable scaffold into more complex molecules.[2] Its primary documented application is as a key intermediate in the synthesis of umeclidinium bromide, a long-acting muscarinic antagonist used for the treatment of chronic obstructive pulmonary disease (COPD).[1] However, the exploration of its potential extends far beyond this single application, particularly into the realm of central nervous system (CNS) disorders.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the pharmacokinetic profiles of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₂ | [3] |
| Molecular Weight | 183.25 g/mol | [4] |
| CAS Number | 22766-68-3 | [4] |
| Appearance | Liquid | [2] |
| Boiling Point | 233.4 ± 40.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| pKa (of conjugate acid) | ~11.0 (estimated for quinuclidine) | [2] |
| LogP (estimated) | ~1.2 | [2] |
Note: Some properties are for the free base, while the hydrochloride salt (CAS 22766-67-2) is also commonly used and exhibits enhanced water solubility.[2]
Synthesis of this compound
The most common and direct route to this compound is the esterification of quinuclidine-4-carboxylic acid. Several methods can be employed, with the choice often depending on the desired scale and available equipment.
Fischer-Speier Esterification: A Classical Approach
This acid-catalyzed esterification is a robust and widely used method.
Protocol:
-
Reaction Setup: To a solution of quinuclidine-4-carboxylic acid hydrochloride in absolute ethanol, add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.[2]
-
Reaction Conditions: The reaction mixture is typically heated to reflux to drive the equilibrium towards the ester product.[2]
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel.
Thionyl Chloride-Mediated Esterification
This method proceeds via a highly reactive acyl chloride intermediate and can often provide higher yields and faster reaction times.
Protocol:
-
Acyl Chloride Formation: Quinuclidine-4-carboxylic acid hydrochloride is reacted with an excess of thionyl chloride, often in an inert solvent like dichloromethane (DCM), under reflux conditions.[2]
-
Esterification: After removing the excess thionyl chloride and solvent under reduced pressure, anhydrous ethanol is added to the acyl chloride intermediate. The reaction is typically stirred at room temperature or with gentle heating.
-
Work-up and Purification: The work-up and purification are similar to the Fischer-Speier method.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the esterification reaction, reducing reaction times from hours to minutes.[1]
Protocol:
-
Reaction Mixture: In a microwave-safe vessel, combine quinuclidine-4-carboxylic acid, a large excess of ethanol (which acts as both reactant and solvent), and a catalytic amount of sulfuric acid.[1]
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a set temperature and time.
-
Work-up and Purification: The work-up and purification follow the same principles as the conventional heating methods.
Caption: Synthetic routes to this compound.
Therapeutic Potential: A Gateway to Modulating the Cholinergic System
While direct therapeutic applications of this compound are not extensively documented, its true value lies in its role as a precursor to a wide array of pharmacologically active molecules, particularly those targeting the cholinergic system. The cholinergic system, which utilizes the neurotransmitter acetylcholine, is pivotal in regulating cognitive functions such as memory and learning.[2] Dysregulation of this system is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease.
Targeting Muscarinic Acetylcholine Receptors in Alzheimer's Disease
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that are highly expressed in the brain and play a crucial role in cognitive processes.[5] The quinuclidine scaffold is a key component in the design of ligands for mAChRs.[1] By modifying the ester group of this compound, researchers can synthesize a library of compounds with varying affinities and efficacies (agonist, partial agonist, or antagonist) for different mAChR subtypes (M1-M5).
Caption: Role of quinuclidine derivatives in Alzheimer's therapy.
Acetylcholinesterase Inhibition
Another key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, the concentration of acetylcholine in the synaptic cleft is increased, thereby enhancing cholinergic neurotransmission. Quinuclidine-based compounds have been extensively investigated as AChE inhibitors.[1] N-alkyl quaternary quinuclidines have demonstrated inhibitory potencies in the micromolar range against both AChE and butyrylcholinesterase (BChE).[1] While IC50 values for this compound are not specifically reported, its structure provides a foundation for the design of more potent AChE inhibitors.
Potential as a Radiopharmaceutical Precursor
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative assessment of biological processes. This is achieved through the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C). Given the importance of the cholinergic system in various neurological and psychiatric disorders, the development of PET radiotracers for imaging mAChRs and AChE is of great interest.
The synthesis of ¹¹C-labeled radiotracers often involves the rapid methylation of a precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[7][8] The carboxylate group of quinuclidine-4-carboxylic acid can be a site for such methylation to produce a [¹¹C]methyl ester. While the direct synthesis of [¹¹C]this compound has not been specifically described, the synthesis of other ¹¹C-labeled esters, such as [¹¹C]carfentanil, from their corresponding carboxylate precursors is a well-established procedure.[7] This suggests that this compound could serve as a non-radioactive standard and its corresponding carboxylic acid as a precursor for the development of novel ¹¹C-labeled PET tracers for imaging the brain.
Caption: Workflow for potential ¹¹C-labeled quinuclidine PET tracer.
Future Directions and Conclusion
This compound is a molecule of significant interest due to its foundational role in the synthesis of compounds targeting the cholinergic system. While direct evidence of its therapeutic efficacy is currently limited, its importance as a chemical scaffold is undisputed. Future research should focus on:
-
Systematic derivatization: A comprehensive structure-activity relationship (SAR) study of derivatives of this compound is warranted to identify potent and selective modulators of mAChRs and AChE.
-
Pharmacokinetic profiling: The in vivo pharmacokinetic properties of this compound and its close analogs need to be determined to assess their suitability for CNS drug development.
-
Radiotracer development: The synthesis and evaluation of a ¹¹C-labeled version of a quinuclidine-4-carboxylate ester as a PET radiotracer could provide invaluable tools for studying the cholinergic system in health and disease.
References
- 1. This compound | 22766-68-3 | Benchchem [benchchem.com]
- 2. This compound hydrochloride | 22766-67-2 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An updated synthesis of [11C]carfentanil for positron emission tomography (PET) imaging of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile synthesis of [11C]edrophonium and its analogues as new potential PET imaging agents for heart acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Ethyl Quinuclidine-4-carboxylate via Fischer-Speier Esterification
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl quinuclidine-4-carboxylate, a critical intermediate in pharmaceutical development, utilizing the robust and scalable Fischer-Speier esterification method. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested laboratory protocol, and discuss key parameters for process optimization. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-understood method for preparing this essential building block.
Introduction: The Strategic Importance of this compound
This compound is a pivotal molecular scaffold in medicinal chemistry. The quinuclidine moiety, a bicyclic amine, imparts unique three-dimensional structural properties and favorable physicochemical characteristics to active pharmaceutical ingredients (APIs). Its derivatives are integral to a range of therapeutics, including bronchodilators like umeclidinium bromide.[1] The synthesis of the ethyl ester form is a crucial step, enabling further chemical modifications and coupling reactions.
The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, remains a cornerstone of organic synthesis for its simplicity and efficiency in converting carboxylic acids and alcohols into esters.[2][3] This acid-catalyzed reaction is particularly well-suited for the synthesis of this compound from its corresponding carboxylic acid, offering a direct and atom-economical pathway.[4][5]
The Fischer-Speier Reaction: Mechanistic Insights
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2][6] The process involves several distinct, equilibrium-driven steps:
-
Carbonyl Activation: The acid catalyst (typically a strong mineral acid like H₂SO₄ or HCl) protonates the carbonyl oxygen of the quinuclidine-4-carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[7][8]
-
Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate, often referred to as an oxonium ion.[2][3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton shuttle converts a hydroxyl group into a much better leaving group: water.[6]
-
Water Elimination: The newly formed water molecule is eliminated, and the tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in a protonated ester.[3]
-
Deprotonation: The protonated ester is deprotonated by a weak base in the reaction mixture (such as another molecule of ethanol or water), regenerating the acid catalyst and yielding the final ethyl ester product.[6]
This entire process is in equilibrium. To achieve high yields, the equilibrium must be shifted towards the product side, a concept governed by Le Châtelier's principle.[8][9]
Caption: Figure 1: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from its hydrochloride salt, a common starting material.
3.1. Materials and Equipment
-
Reagents:
-
Quinuclidine-4-carboxylic acid hydrochloride
-
Absolute Ethanol (Anhydrous, 200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) or Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
-
3.2. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add quinuclidine-4-carboxylic acid hydrochloride.
-
Solvent and Reagent Addition: Add a large excess of absolute ethanol. Ethanol serves as both the reactant and the solvent, helping to drive the reaction equilibrium forward.[1] A typical ratio is 10-20 equivalents of ethanol relative to the carboxylic acid.
-
Catalyst Addition: Place the flask in an ice bath to cool the mixture. Slowly and carefully, add the acid catalyst (e.g., 0.1-0.2 equivalents of concentrated sulfuric acid) dropwise with vigorous stirring. This exothermic addition must be controlled to prevent excessive heat generation.
-
Reaction: Attach the reflux condenser and bring the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 4-10 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate. Caution: This will cause vigorous gas (CO₂) evolution. Add the bicarbonate solution portion-wise until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or by crystallization of its hydrochloride salt to achieve high purity.
Caption: Figure 2: Experimental Workflow.
Process Optimization and Causality
Achieving high yield and purity hinges on controlling key reaction parameters.
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Reactant Stoichiometry | Ethanol in large excess (10-20 eq.) | As a reversible reaction, using one reactant in large excess shifts the chemical equilibrium toward the products (Le Châtelier's Principle), maximizing the conversion of the limiting reagent (the carboxylic acid).[9] |
| Catalyst | H₂SO₄ or HCl (0.1-0.2 eq.) | Strong Brønsted acids are required to effectively protonate the carboxylic acid, thereby activating it for nucleophilic attack.[5] Lewis acids can also be used for milder conditions.[7][10] |
| Temperature | Reflux (approx. 78 °C for ethanol) | Higher temperatures increase the reaction rate. Refluxing ensures a consistent temperature without solvent loss. While some esterification can occur at room temperature, it is significantly slower.[1][2] |
| Water Removal | Use of absolute ethanol | Water is a product of the reaction; its presence can drive the reverse reaction (ester hydrolysis). Using anhydrous reagents minimizes initial water content.[7] For highly sensitive substrates, a Dean-Stark apparatus could be employed to physically remove water as it forms. |
Alternative Approaches: For substrates sensitive to strong acids or high temperatures, other methods can be considered. Reacting the carboxylic acid with **thionyl chloride (SOCl₂) ** first generates a highly reactive acyl chloride intermediate, which then readily reacts with ethanol, often at lower temperatures.[1] Furthermore, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by promoting efficient and uniform heating.[4]
Safety Considerations
-
Strong Acids: Concentrated sulfuric acid is highly corrosive and an oxidizing agent. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Add acid to the alcohol slowly to manage the exothermic reaction.
-
Flammable Solvents: Ethanol and ethyl acetate are flammable. Ensure no open flames or spark sources are present. Heating should be conducted using a controlled heating mantle or oil bath.
-
Neutralization: The neutralization step with sodium bicarbonate produces carbon dioxide gas. Perform this step slowly in a large, open container (e.g., a large beaker) to prevent pressure buildup and splashing.
Conclusion
The Fischer-Speier esterification is a time-honored, effective, and scalable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling key experimental variables such as reagent stoichiometry, catalysis, and temperature, researchers can reliably produce this valuable pharmaceutical intermediate with high yield and purity. The protocol detailed herein provides a robust foundation for laboratory synthesis, while the discussion on optimization offers insights for process refinement and scale-up.
References
- 1. This compound hydrochloride | 22766-67-2 | Benchchem [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. This compound | 22766-68-3 | Benchchem [benchchem.com]
- 5. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 6. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
Ethyl Quinuclidine-4-Carboxylate: A Versatile Reagent in Modern Organic Synthesis
Introduction: The Strategic Importance of the Quinuclidine Scaffold
The quinuclidine motif, a rigid bicyclic amine, represents a "privileged scaffold" in medicinal chemistry and catalyst design. Its unique conformational rigidity and basicity have made it a cornerstone in the synthesis of a wide array of biologically active molecules and asymmetric catalysts. Within this important class of compounds, ethyl quinuclidine-4-carboxylate emerges as a pivotal building block, offering a synthetically versatile handle for the elaboration of the quinuclidine core. This technical guide provides an in-depth exploration of this compound as a reagent, detailing its synthesis, key transformations, and applications, with a focus on providing actionable protocols for the research and drug development professional.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| Appearance | Liquid |
| Boiling Point | 233.4 ± 40.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Flash Point | 85.5 ± 18.2 °C |
| pKa (of conjugate acid) | ~11.3 (estimated based on quinuclidine) |
Synthesis of this compound
The most common and direct route to this compound is the Fischer-Speier esterification of quinuclidine-4-carboxylic acid. This acid-catalyzed reaction is typically performed using an excess of ethanol, which serves as both the reactant and the solvent.
Protocol 1: Synthesis via Fischer-Speier Esterification
This protocol details the synthesis of this compound from quinuclidine-4-carboxylic acid.
Causality: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the weakly nucleophilic ethanol. The reaction is driven to completion by using a large excess of ethanol.
Diagram: Fischer-Speier Esterification Workflow
Application Notes & Protocols: Strategic Synthesis of Aminoquinuclidine Derivatives from Ethyl Quinuclidine-4-carboxylate
Introduction: The Quinuclidine Scaffold in Modern Drug Discovery
The 1-azabicyclo[2.2.2]octane system, commonly known as the quinuclidine scaffold, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a well-defined orientation for pharmacophoric elements, enabling precise interactions with biological targets. Aminoquinuclidine derivatives, in particular, are crucial building blocks for a wide range of therapeutic agents, especially those targeting the central nervous system. Ethyl quinuclidine-4-carboxylate is a versatile and pivotal intermediate, offering a strategic entry point for the synthesis of various functionalized aminoquinuclidine derivatives.[1] This guide provides an in-depth analysis of the synthetic strategies and detailed protocols for converting this key ester into valuable amine-containing quinuclidine structures.
The Gateway Intermediate: this compound
The journey to aminoquinuclidine derivatives begins with the efficient preparation of the starting ester, this compound. This intermediate is most commonly synthesized from quinuclidine-4-carboxylic acid.[1]
Synthetic Rationale:
The conversion of the carboxylic acid to its corresponding ethyl ester is a fundamental transformation designed to protect the reactive carboxylic acid and introduce a functional handle that is amenable to a variety of subsequent reactions. Two classical and reliable methods are predominantly employed:
-
Fischer-Speier Esterification: This acid-catalyzed method involves reacting the carboxylic acid with an excess of ethanol, which serves as both the reactant and the solvent. Strong acids like sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) are used to protonate the carboxyl group, thereby activating it for nucleophilic attack by ethanol.[1]
-
Acyl Chloride Formation: For substrates sensitive to strong acids or high temperatures, a milder two-step approach is often preferred. The carboxylic acid is first converted to a highly reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted with ethanol, often in the presence of a non-nucleophilic base, to yield the final ester.[1]
The choice between these methods depends on the scale of the reaction, the availability of reagents, and the presence of other sensitive functional groups on the substrate. For industrial-scale production, precise control over temperature and pH is crucial to optimize yield and minimize byproduct formation.
Core Synthetic Strategies: From Ester to Amine
This compound serves as a divergent point for accessing two key classes of aminoquinuclidine derivatives: 4-aminoquinuclidines and 4-(aminomethyl)quinuclidines. The choice of synthetic pathway dictates the final substitution pattern.
Caption: Divergent synthetic pathways from this compound.
Pathway A: Direct Amination at C4 via Curtius Rearrangement
This pathway introduces the amino group directly onto the C4 position of the quinuclidine ring, replacing the original carboxyl functionality. The Curtius rearrangement is the cornerstone of this strategy, providing a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[2][3][4]
Causality Behind Experimental Choices:
-
Step 1: Saponification: The robust ester must first be hydrolyzed back to the parent carboxylic acid. This is typically achieved under basic conditions (saponification) followed by acidic workup.
-
Step 2: Acyl Azide Formation & Rearrangement: The carboxylic acid is converted into an acyl azide intermediate. While classical methods involve converting to an acid chloride followed by reaction with sodium azide, modern protocols often utilize diphenylphosphoryl azide (DPPA).[5] DPPA allows for a one-pot conversion of the carboxylic acid to the isocyanate.[5] The reaction proceeds through a concerted mechanism where the R-group migrates with full retention of configuration, which is critical for stereochemically complex molecules.[3][5]
-
Step 3: Trapping the Isocyanate: The resulting isocyanate is highly reactive and is typically not isolated. Immediate hydrolysis with aqueous acid cleaves the intermediate carbamic acid, which decarboxylates to yield the desired primary amine.[6]
Pathway B: Homologated Amine Synthesis via Reduction
This pathway yields the 4-(aminomethyl)quinuclidine derivative, where the amine is separated from the quinuclidine ring by a methylene (-CH₂-) spacer. This is achieved by first reducing the ester functionality to a primary alcohol.
Causality Behind Experimental Choices:
-
Step 1: Reduction: The ester group is resistant to mild reducing agents like sodium borohydride (NaBH₄). Therefore, a powerful hydride source such as lithium aluminum hydride (LiAlH₄) is required to reduce the ester completely to the corresponding primary alcohol, 4-(hydroxymethyl)quinuclidine.[7] This reaction must be performed under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.[8]
-
Step 2: Activation of the Alcohol: The hydroxyl group of the resulting alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.
-
Step 3: Nucleophilic Substitution: The activated alcohol can then undergo an Sₙ2 reaction with a suitable nitrogen nucleophile. A common and safe method is the Gabriel synthesis or, more frequently, reaction with sodium azide (NaN₃) to form an alkyl azide. The resulting azide is then cleanly reduced to the primary amine using catalytic hydrogenation (H₂/Pd-C) or another reduction method like LiAlH₄.
Experimental Protocols
Protocol 1: Synthesis of Quinuclidine-4-carboxylic acid (via Hydrolysis)
This protocol details the initial step for Pathway A.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v), add sodium hydroxide (2.0 eq).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC until all starting material is consumed (typically 4-6 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and carefully adjust the pH to ~6-7 with 1M HCl. The carboxylic acid will precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield quinuclidine-4-carboxylic acid.
Protocol 2: Synthesis of 4-Aminoquinuclidine Dihydrochloride (via Curtius Rearrangement)
This protocol outlines the key transformation in Pathway A.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend quinuclidine-4-carboxylic acid (1.0 eq) in anhydrous toluene. Add triethylamine (1.1 eq).
-
Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the suspension at room temperature.
-
Isocyanate Formation: After stirring for 30 minutes, slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of N₂ gas will be observed. Maintain this temperature until gas evolution ceases (typically 2-3 hours). This indicates the formation of the isocyanate.
-
Hydrolysis: Cool the reaction mixture to 0 °C. Carefully and slowly add 6M HCl. An exotherm will be observed.
-
Final Product Formation: Heat the biphasic mixture to reflux for 2-4 hours to ensure complete hydrolysis of the intermediate carbamate and decarboxylation.
-
Workup and Isolation: Cool the reaction mixture. The product, 4-aminoquinuclidine, will be in the aqueous layer as its hydrochloride salt. Separate the layers and wash the aqueous layer with toluene or diethyl ether.
-
Purification: Concentrate the aqueous layer under reduced pressure to yield the crude 4-aminoquinuclidine dihydrochloride salt, which can be further purified by recrystallization.
Protocol 3: Synthesis of 4-(Hydroxymethyl)quinuclidine (via Reduction)
This protocol details the initial step for Pathway B.
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel at a rate that maintains a gentle reflux.
-
Reaction Execution: After the addition is complete, heat the mixture to reflux for 4 hours to ensure complete reduction.
-
Quenching (Fieser workup): Cool the reaction to 0 °C in an ice bath. Very carefully and slowly, add water (X mL, where X = grams of LiAlH₄ used), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL). This procedure is critical for safety and for producing a granular, easily filterable aluminum salt precipitate.
-
Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield 4-(hydroxymethyl)quinuclidine as a crude solid, which can be purified by recrystallization or sublimation.
Data Summary and Pathway Comparison
| Feature | Pathway A (Curtius Rearrangement) | Pathway B (Reduction & Amination) |
| Final Product | 4-Aminoquinuclidine | 4-(Aminomethyl)quinuclidine |
| Carbon Chain | Loss of one carbon (decarboxylation) | Retains all carbons |
| Number of Steps | 2 (Hydrolysis, Rearrangement/Hydrolysis) | 3 (Reduction, Activation, Substitution/Reduction) |
| Key Reagents | Diphenylphosphoryl azide (DPPA) | Lithium aluminum hydride (LiAlH₄), TsCl, NaN₃ |
| Key Advantages | Direct access to the C4-amino scaffold. | Access to the homologated amine; avoids potentially hazardous azides if alternative amination is used. |
| Potential Challenges | Use of potentially explosive azide reagents. Requires careful temperature control during rearrangement. | Use of highly reactive and pyrophoric LiAlH₄. Requires strictly anhydrous conditions. |
Visualization of the Curtius Rearrangement Mechanism
Caption: Mechanism of the Curtius Rearrangement.
Conclusion
This compound is a highly valuable and versatile starting material for accessing functionally diverse aminoquinuclidine derivatives. By selecting the appropriate synthetic strategy—either the Curtius rearrangement for direct C4-amination or a reduction-amination sequence for the C4-aminomethyl homologue—researchers can efficiently generate key intermediates for drug discovery and development. The protocols and mechanistic insights provided herein serve as a comprehensive guide for scientists and professionals aiming to leverage the unique properties of the quinuclidine scaffold in their research endeavors. Careful consideration of the causality behind reagent choice and reaction conditions is paramount to achieving safe and successful outcomes.
References
- 1. This compound | 22766-68-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Comprehensive Characterization of Ethyl Quinuclidine-4-carboxylate Hydrochloride: Advanced Analytical Protocols
An Application Note from the Office of the Senior Application Scientist
Abstract
Ethyl quinuclidine-4-carboxylate hydrochloride is a pivotal building block in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its purity and structural integrity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed guide with validated protocols for the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind experimental parameters to ensure robust and reproducible results.
Introduction and Physicochemical Properties
This compound hydrochloride, also known as ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride, is a bicyclic amine derivative.[1] The rigid quinuclidine scaffold is a common feature in many biologically active molecules. Rigorous analytical characterization is essential to confirm its chemical identity, quantify its purity, and identify any process-related impurities or degradants.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₈ClNO₂ | [1][2] |
| Molecular Weight | 219.71 g/mol | [1][2] |
| CAS Number | 22766-67-2 | [1][3] |
| Appearance | White to off-white solid | |
| Molecular Ion (Free Base) | m/z 183.1259 (C₁₀H₁₇NO₂⁺) | [1] |
Analytical Characterization Workflow
A multi-technique approach is necessary for unambiguous characterization. NMR provides definitive structural elucidation, HPLC offers precise purity determination, and LC-MS confirms molecular weight and identifies trace impurities.
References
Application Note: Continuous Flow Synthesis of Ethyl Quinuclidine-4-carboxylate
Abstract: This document provides a detailed guide for the synthesis of Ethyl quinuclidine-4-carboxylate, a key intermediate in pharmaceutical development, utilizing a continuous flow chemistry approach. We will explore the significant advantages of flow synthesis over traditional batch methods, including enhanced safety, process control, and scalability. This application note offers a comprehensive protocol employing a packed-bed reactor with a heterogeneous acid catalyst, alongside insights into process optimization and real-time monitoring through Process Analytical Technology (PAT).
Introduction: The Case for Continuous Flow
This compound is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Traditional batch synthesis, typically a Fischer-Speier esterification of quinuclidine-4-carboxylic acid, often involves long reaction times and challenging workups.[3] Continuous flow chemistry presents a transformative alternative, offering numerous advantages for the synthesis of such intermediates.[4]
The primary benefits of shifting from batch to continuous flow for this synthesis include:
-
Enhanced Safety: Small reactor volumes inherent to flow chemistry drastically reduce the risk associated with handling potentially hazardous reagents and managing reaction exotherms.[5]
-
Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup leads to optimized reaction conditions and potentially higher yields.[6]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors ensures efficient thermal control and mixing, which is often a challenge in large batch reactors.[6]
-
Scalability: Scaling up production in a continuous flow system is straightforward, often involving longer run times rather than larger, more complex reactors, which simplifies the transition from laboratory to industrial scale.
-
Process Automation and Control: Continuous flow systems readily integrate with Process Analytical Technology (PAT), allowing for real-time monitoring and control of critical process parameters to ensure consistent product quality.[7]
Reaction Mechanism and Key Parameters
The synthesis of this compound is achieved through the acid-catalyzed esterification of quinuclidine-4-carboxylic acid with ethanol. The reaction proceeds via a classical Fischer-Speier esterification mechanism.
Mechanism:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethanol: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.
-
Deprotonation: A base (such as another molecule of ethanol) removes the proton from the remaining hydroxyl group, regenerating the acid catalyst and yielding the final ester product, this compound.
Experimental Protocol: Continuous Flow Esterification
This protocol details the continuous flow synthesis of this compound using a packed-bed reactor containing a solid-supported acid catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Quinuclidine-4-carboxylic acid | ≥98% | Commercially Available | Starting material. |
| Ethanol | Anhydrous, ≥99.5% | Commercially Available | Reactant and solvent. |
| Sulfonic acid-functionalized silica | - | Commercially Available | Heterogeneous acid catalyst.[8] |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Co-solvent for solubility. |
| Sodium Bicarbonate | Saturated Solution | Laboratory Prepared | For neutralization during workup. |
| Brine | Saturated Solution | Laboratory Prepared | For washing. |
| Anhydrous Sodium Sulfate | - | Commercially Available | For drying. |
Equipment Setup
A schematic of the continuous flow setup is depicted below. The system consists of two high-performance liquid chromatography (HPLC) pumps to deliver the reactant and solvent streams, a T-mixer for combining the streams, a packed-bed column reactor housed in a column heater, a back-pressure regulator to maintain system pressure, and a collection vessel. For real-time monitoring, an in-line Fourier-transform infrared (FTIR) spectrometer is integrated after the reactor.[9]
Caption: Experimental workflow for the continuous synthesis.
Step-by-Step Procedure
-
Catalyst Packing: Carefully pack the stainless steel column with sulfonic acid-functionalized silica to the desired bed height. Ensure uniform packing to avoid channeling.
-
Reagent Preparation:
-
Solution A: Prepare a solution of quinuclidine-4-carboxylic acid in a mixture of anhydrous ethanol and toluene. The co-solvent is used to ensure complete dissolution of the starting material. A typical concentration would be 0.1 M.
-
Solution B: Use anhydrous ethanol as the second stream.
-
-
System Priming: Prime the pumps and tubing with anhydrous ethanol to remove any air and moisture from the system.
-
Reaction Initiation:
-
Set the column heater to the desired temperature (e.g., 110 °C).[8]
-
Set the back-pressure regulator to the desired pressure (e.g., 10 bar) to ensure the solvent remains in the liquid phase at the reaction temperature.
-
Begin pumping Solution A and Solution B at the desired flow rates to achieve the target residence time. The ratio of the flow rates can be adjusted to control the final concentration of the reactants.
-
-
Steady State and Collection: Allow the system to reach a steady state, which can be monitored using the in-line FTIR by observing the stabilization of the reactant and product peaks. Once at a steady state, begin collecting the product stream.
-
Workup and Purification:
-
Quench the collected reaction mixture in a saturated solution of sodium bicarbonate to neutralize any unreacted acid and the catalyst.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
-
Process Parameters
| Parameter | Recommended Value | Rationale/Notes |
| Temperature | 80-120 °C | Higher temperatures increase the reaction rate. Optimization is required to balance rate and potential side reactions.[8] |
| Pressure | 5-15 bar | To maintain the solvent in the liquid phase at elevated temperatures. |
| Residence Time | 3-15 minutes | The time the reaction mixture spends in the heated reactor zone. Shorter residence times are a key advantage of flow chemistry.[8] |
| Substrate Conc. | 0.1-0.5 M | Higher concentrations can increase throughput but may be limited by solubility. |
| Catalyst | Sulfonic acid-functionalized silica | A robust heterogeneous catalyst that simplifies product purification.[8] |
Process Optimization and Troubleshooting
-
Low Conversion: If the conversion of the starting material is low, consider increasing the reaction temperature or the residence time (by decreasing the flow rate). Ensure the catalyst is active and has not been deactivated.
-
Byproduct Formation: The formation of byproducts may occur at excessively high temperatures. A systematic study of the temperature profile can help identify the optimal operating window.
-
System Clogging: Precipitation of the starting material or product can lead to clogging. Adjusting the solvent composition (e.g., increasing the proportion of toluene) or reducing the concentration can mitigate this issue.
-
Catalyst Leaching: While heterogeneous catalysts are designed to be stable, some leaching of the active species can occur. Analysis of the product stream for catalyst residues is recommended, especially during long runs.
Safety Precautions
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
The use of a blast shield is recommended when working with pressurized systems at elevated temperatures.
-
Ensure that all fittings and tubing are rated for the temperatures and pressures being used.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The transition to a continuous flow process for the synthesis of this compound offers substantial improvements in terms of safety, efficiency, and scalability over traditional batch methods. The use of a packed-bed reactor with a heterogeneous catalyst simplifies the process and aligns with the principles of green chemistry. By leveraging the power of Process Analytical Technology for real-time monitoring, this protocol provides a robust and reliable method for the production of this important pharmaceutical intermediate, suitable for both research and industrial applications.
References
- 1. Process Analytical Technology for continuous flow (bio)chemistry - Certech [certech.be]
- 2. This compound hydrochloride | 22766-67-2 [chemicalbook.com]
- 3. This compound | 22766-68-3 | Benchchem [benchchem.com]
- 4. Preparation of Biowax Esters in Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
Introduction: The Significance of the Chiral Quinuclidine Scaffold
An in-depth guide to the asymmetric synthesis of chiral quinuclidine derivatives, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of key synthetic strategies, complete with experimental protocols and the scientific rationale behind methodological choices.
The quinuclidine nucleus, a rigid 1-azabicyclo[2.2.2]octane system, is a privileged scaffold in medicinal chemistry and asymmetric catalysis.[1] Its unique three-dimensional structure and basic nitrogen atom are key features in a multitude of biologically active molecules and natural products, such as the antimalarial agent quinine.[1][2] The introduction of chirality into the quinuclidine framework dramatically expands its utility, as the stereochemistry of a drug molecule is critical to its interaction with chiral biological targets like enzymes and receptors.[3][4] Enantiomerically pure quinuclidine derivatives are crucial components of important pharmaceuticals, including solifenacin (for overactive bladder), revatropate (an anticholinergic), and aclidinium bromide (a bronchodilator).[5]
The critical role of stereoisomerism in pharmacology is well-established; different enantiomers of a chiral drug can exhibit widely varying efficacy, pharmacokinetics, or toxicity profiles.[3][6] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines that emphasize the need to characterize and control the stereochemistry of drug candidates early in the development process.[3][6] This regulatory and biological imperative drives the demand for robust, efficient, and highly stereoselective methods to access these valuable chiral building blocks.
This guide details three powerful and distinct strategies for the asymmetric synthesis of chiral quinuclidine derivatives: biocatalytic asymmetric reduction, transition metal-catalyzed asymmetric hydrogenation, and iridium-catalyzed intramolecular allylic dearomatization. Each section explains the underlying principles, provides detailed, field-tested protocols, and summarizes key performance data.
Core Synthetic Strategies and Protocols
Strategy 1: Biocatalytic Asymmetric Reduction of 3-Quinuclidinone
Biocatalysis has emerged as a powerful and environmentally friendly approach for producing enantiomerically pure compounds.[7] For the synthesis of chiral 3-quinuclidinol, a key intermediate for many pharmaceuticals, the asymmetric reduction of the prochiral ketone 3-quinuclidinone using ketoreductase (KRED) enzymes is a highly efficient method.[7]
Expertise & Causality: The primary advantage of this method is the exceptional enantioselectivity of the enzymes, which often exceeds 99% enantiomeric excess (ee).[7][8] These enzymes, such as 3-quinuclidinone reductase (QR) from microorganisms like Rhodotorula rubra or reductases from Agrobacterium radiobacter, are highly specific for producing the desired (R)-enantiomer.[8][9]
A critical challenge in biocatalytic reductions is the cost of the required nicotinamide cofactor (NADH or NADPH).[9] To make the process economically viable on a large scale, a cofactor regeneration system is employed. This is typically achieved by co-expressing a second enzyme, like glucose dehydrogenase (GDH), which uses a cheap substrate like glucose to regenerate the active NADPH from its oxidized NADP+ form.[8][9] This allows a catalytic amount of the expensive cofactor to be used for the entire reaction.[8]
Experimental Workflow: Biocatalytic Reduction
The following diagram illustrates the workflow for the biocatalytic synthesis of (R)-3-Quinuclidinol, highlighting the crucial cofactor regeneration cycle.
Caption: Biocatalytic reduction workflow with in-situ cofactor regeneration.
Protocol 1: Whole-Cell Bioreduction of 3-Quinuclidinone
This protocol is adapted from established procedures using resting microbial cells that co-express the ketoreductase and glucose dehydrogenase.[8][9]
-
Cell Culture & Preparation: Cultivate a suitable recombinant microorganism (e.g., E. coli expressing RrQR and GDH) under optimal conditions. Harvest the cells by centrifugation and wash with a buffer (e.g., 100 mM phosphate buffer, pH 8.0) to obtain a wet cell paste.
-
Reaction Setup: In a temperature-controlled reactor, prepare a suspension of the resting cells (e.g., 8 g wet weight) in 100 mL of 100 mM phosphate buffer (pH 8.0).[9]
-
Substrate Addition: Add 3-quinuclidinone hydrochloride (e.g., 1.6 g, 9.9 mmol) and the co-substrate for regeneration, glucose (e.g., 2.7 g), to the cell suspension.[9]
-
Incubation: Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 24-48 hours.[9]
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them via a suitable method (e.g., chiral GC or HPLC) to determine conversion and enantiomeric excess.
-
Work-up and Isolation:
-
Once the reaction is complete, separate the cells by centrifugation.[9]
-
Combine the supernatants and adjust the pH to ~12 with a base like K₂CO₃ to ensure the product is in its free base form.[9]
-
Evaporate the aqueous solvent under reduced pressure.
-
Extract the resulting residue multiple times with an organic solvent such as dichloromethane (CH₂Cl₂).[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
-
Purification: Purify the crude (R)-3-quinuclidinol by recrystallization from a suitable solvent like acetone.[9]
Strategy 2: Transition Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation using chiral transition metal catalysts is a cornerstone of modern organic synthesis. For the production of (R)-3-quinuclidinol, chiral ruthenium-based complexes have proven to be highly effective.[7][9]
Expertise & Causality: In this approach, a ruthenium metal center is coordinated with a chiral ligand. This chiral ligand creates a specific three-dimensional environment around the metal. When the 3-quinuclidinone substrate coordinates to the ruthenium, the ligand directs the delivery of hydrogen from one specific face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. The efficiency of this process allows for very high substrate-to-catalyst molar ratios (e.g., up to 100,000:1), making it industrially attractive despite the cost of the precious metal catalyst.[9] The reaction is typically performed under hydrogen pressure in an alcoholic solvent.
Experimental Workflow: Asymmetric Hydrogenation
This diagram outlines the straightforward process of converting the ketone to the chiral alcohol using a chiral metal catalyst.
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
Protocol 2: Ru-Catalyzed Asymmetric Hydrogenation of 3-Quinuclidinone
This protocol is a general guide based on established procedures for asymmetric ketone hydrogenation.[9]
-
Reactor Preparation: In a high-pressure reactor equipped with a magnetic stir bar, add 3-quinuclidinone and the chiral ruthenium catalyst (e.g., RuBr₂[(R)-BINAP]) in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen). The substrate-to-catalyst ratio can be very high, from 1,000:1 to 100,000:1.
-
Base Addition: Add a suitable base, such as potassium tert-butoxide, to the reaction mixture.
-
Hydrogenation: Seal the reactor securely. Purge the system several times with high-purity hydrogen gas to remove all air.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 15 atm) and begin vigorous stirring.[9] Heat the reaction to the optimal temperature (e.g., 50-80°C) and maintain for several hours until completion.
-
Monitoring: Monitor the consumption of hydrogen and, if possible, analyze aliquots via HPLC or GC to confirm reaction completion.
-
Work-up and Isolation:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography to yield enantiomerically pure (R)-3-quinuclidinol.
Data Summary: Comparison of Synthetic Strategies
| Parameter | Biocatalytic Reduction | Asymmetric Hydrogenation |
| Catalyst | Ketoreductase (Enzyme) | Chiral Ruthenium Complex |
| Typical Yield | >98%[8] | High, often >95% |
| Enantioselectivity (ee) | Excellent (>99.9%)[8] | Excellent (>99%) |
| Reaction Conditions | Mild (30°C, 1 atm, aqueous)[9] | Harsher (Elevated T & P, anhydrous)[7][9] |
| Key Advantage | Environmentally friendly, exceptional selectivity | High catalyst turnover, broad applicability |
| Key Challenge | Cofactor cost (mitigated by regeneration) | Catalyst cost and removal, H₂ pressure |
Strategy 3: Iridium-Catalyzed Intramolecular Allylic Dearomatization
For the synthesis of more complex, polycyclic quinuclidine derivatives, innovative methods are required. A powerful modern strategy is the transition-metal-catalyzed asymmetric dearomatization reaction.[1][2] Specifically, an iridium-catalyzed intramolecular allylic dearomatization has been developed to construct indolenine-fused quinuclidine scaffolds with exceptional control over multiple stereocenters.[1][2]
Protocol 3: General Procedure for Ir-Catalyzed Asymmetric Dearomatization
This is a representative protocol for the synthesis of indolenine-fused quinuclidine derivatives.[2]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the iridium precursor [Ir(cod)Cl]₂ and the chiral ligand (e.g., Feringa ligand) in a dry, degassed solvent (e.g., dichloromethane) and stir at room temperature for 20-30 minutes.
-
Reaction Setup: In a separate tube, dissolve the allylic carbonate substrate (tethered to the indole) in the reaction solvent.
-
Initiation: Transfer the substrate solution to the catalyst solution via cannula.
-
Reaction Conditions: Stir the reaction mixture at room temperature for the required time (typically 12-24 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the chiral quinuclidine derivative.
-
-
Analysis: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
This advanced method has been shown to produce a wide array of complex quinuclidine derivatives in good to excellent yields (68%–96%), with high diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee).[2]
Conclusion
The asymmetric synthesis of chiral quinuclidine derivatives is a dynamic and evolving field, driven by the scaffold's importance in drug discovery. The methods presented here—biocatalytic reduction, asymmetric hydrogenation, and catalytic dearomatization—represent a spectrum of powerful tools available to the modern synthetic chemist. Biocatalysis offers an exceptionally selective and green route to key building blocks like (R)-3-quinuclidinol. Asymmetric hydrogenation provides a robust and scalable industrial alternative. Finally, advanced methods like iridium-catalyzed dearomatization open doors to novel and complex molecular architectures, pushing the boundaries of chemical synthesis. The choice of method depends on the specific target molecule, required scale, economic considerations, and the desired level of structural complexity. A thorough understanding of the principles and protocols behind each strategy is essential for researchers and professionals aiming to harness the full potential of the chiral quinuclidine scaffold.
References
- 1. scispace.com [scispace.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharma.researchfloor.org [pharma.researchfloor.org]
- 5. Engineering of a Novel, Magnetic, Bi-Functional, Enzymatic Nanobiocatalyst for the Highly Efficient Synthesis of Enantiopure (R)-3-quinuclidinol [mdpi.com]
- 6. The Significance of Chirality in Drug Design and Development | Bentham Science [eurekaselect.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
In Vivo Biological Evaluation of Ethyl Quinuclidine-4-Carboxylate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in vivo biological evaluation of ethyl quinuclidine-4-carboxylate derivatives. As a class of compounds centered on the privileged quinuclidine scaffold, these molecules hold significant promise, particularly as modulators of the central nervous system (CNS).[1] The rigid, bicyclic structure of quinuclidine is a key feature in many biologically active natural products and synthetic compounds, offering a unique three-dimensional profile for precise interaction with biological targets.[1] This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a robust and well-validated preclinical assessment.
The primary focus of this guide will be on the evaluation of these derivatives as potential muscarinic acetylcholine receptor (mAChR) antagonists. Non-selective and subtype-selective muscarinic antagonists are crucial therapeutic agents for a range of conditions, and the quinuclidine core is a well-established pharmacophore for this target class.[2][3][4]
I. Pharmacodynamic Evaluation: Assessing CNS Activity
The initial in vivo assessment of this compound derivatives should focus on their pharmacodynamic (PD) effects, particularly those relevant to their presumed mechanism of action as muscarinic receptor antagonists. These studies are designed to answer the fundamental question: does the compound engage its target in a living system and elicit a measurable physiological response?
A. Rationale for Model Selection
Given the role of muscarinic receptors in cognition and psychosis, animal models that are sensitive to the effects of muscarinic antagonists are highly appropriate.[5][6] The use of established rodent models allows for the characterization of the compound's CNS activity profile.
B. Experimental Workflow for Pharmacodynamic Studies
Caption: General workflow for in vivo pharmacodynamic evaluation.
C. Protocol: Assessment of Cognitive Impairment (Scopolamine-Reversal Model)
This model is a cornerstone for screening compounds with potential cognitive-enhancing or -impairing effects. Scopolamine, a non-selective muscarinic antagonist, is used to induce a transient cognitive deficit in rodents, which can then be potentially reversed or exacerbated by the test compound.[5]
Objective: To evaluate the impact of this compound derivatives on learning and memory.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
This compound derivative
-
Scopolamine hydrobromide
-
Vehicle (e.g., 0.9% saline, or a formulation suitable for the test compound)
-
Morris Water Maze or Passive Avoidance Apparatus
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week and handle them daily for 2-3 days prior to the experiment.
-
Habituation: Habituate the animals to the testing apparatus.
-
Dosing:
-
Administer the this compound derivative or vehicle via the intended clinical route (e.g., intraperitoneal, oral gavage) at various doses.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer scopolamine (0.5-1 mg/kg, i.p.) or saline.
-
-
Behavioral Testing (Morris Water Maze Example):
-
Acquisition Phase: 30 minutes after scopolamine administration, begin the acquisition trials. Place the rat into the water maze from one of four starting positions, facing the wall. Allow the rat to swim freely for 60 seconds to find the hidden platform. If the rat fails to find the platform, guide it to the platform and allow it to remain there for 15-20 seconds. Record the escape latency and path length.
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Analyze escape latencies using a two-way ANOVA with repeated measures. Analyze probe trial data using a one-way ANOVA.
D. Protocol: Assessment of Antipsychotic-like Activity
Muscarinic receptor modulation is also implicated in the pathophysiology of psychosis.[6] This protocol assesses the ability of the test compound to antagonize dopamine-mediated hyperlocomotion, a common screen for antipsychotic potential.
Objective: To evaluate the potential antipsychotic-like effects of this compound derivatives.
Materials:
-
Male Swiss Webster mice
-
This compound derivative
-
d-Amphetamine
-
Vehicle
-
Open field activity chambers
Procedure:
-
Animal Acclimation and Habituation: Acclimate mice and habituate them to the open field chambers for 30 minutes on the day prior to testing.
-
Dosing:
-
Administer the this compound derivative or vehicle.
-
After the appropriate pretreatment time, administer d-amphetamine (2-5 mg/kg, i.p.) or saline.
-
-
Behavioral Testing: Immediately place the mice in the open field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis: Analyze the total distance traveled and other locomotor parameters using a one-way ANOVA followed by post-hoc tests.
II. Pharmacokinetic Evaluation: Understanding ADME Properties
Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[7] Early in vivo PK profiling is essential for selecting promising drug candidates and for designing subsequent efficacy and toxicology studies.[8]
A. Rationale for PK Studies
A favorable PK profile is critical for a drug's success. These studies determine key parameters such as bioavailability, half-life, and clearance, which inform dosing regimens for clinical trials.[7]
B. Experimental Workflow for Pharmacokinetic Studies
Caption: Workflow for a typical in vivo pharmacokinetic study.
C. Protocol: Single-Dose Pharmacokinetics in Rodents
Objective: To determine the key pharmacokinetic parameters of an this compound derivative following intravenous and oral administration.
Materials:
-
Male Sprague-Dawley rats with jugular vein cannulas
-
This compound derivative
-
Formulation vehicles for intravenous (IV) and oral (PO) administration (e.g., a solution containing DMSO, PEG400, and Tween 80 for poorly soluble compounds)[9]
-
EDTA-coated microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Formulation: Prepare a clear, stable solution of the test compound suitable for IV and PO administration.[9]
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage to fasted animals.
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at predetermined time points.[9]
-
Plasma Processing: Immediately process blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.[9]
-
Bioanalysis:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the test compound in plasma.
-
Prepare calibration standards and quality control samples.
-
Extract the compound from plasma samples (e.g., via protein precipitation).
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate key PK parameters using non-compartmental analysis software.
D. Data Presentation: Hypothetical Pharmacokinetic Parameters
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 500 | 250 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ngh/mL) | 800 | 1200 |
| AUC (0-inf) (ngh/mL) | 850 | 1250 |
| t1/2 (h) | 4.5 | 5.0 |
| CL (L/h/kg) | 1.18 | - |
| Vd (L/kg) | 7.6 | - |
| F (%) | - | 58.8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
III. Toxicology and Safety Evaluation
Early assessment of a compound's safety profile is paramount in drug development. In vivo toxicology studies aim to identify potential adverse effects and determine a safe dose range for further studies.[10]
A. Rationale for Acute Toxicity Testing
Acute toxicity studies provide crucial information on the potential toxicity of a substance after a single dose. These studies help in classifying the substance for hazard and in determining the appropriate doses for repeated-dose studies. The OECD guidelines provide a standardized framework for conducting these studies.[11][12]
B. Experimental Workflow for Acute Toxicity Studies
References
- 1. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability | MDPI [mdpi.com]
- 2. Pharmacological analysis of the interaction of antimuscarinic drugs at M(2) and M(3) muscarinic receptors in vivo using the pithed rat assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6174896B1 - Quinuclidine derivatives and medicinal composition thereof - Google Patents [patents.google.com]
- 4. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of muscarinic receptor agonists on animal models of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 8. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo Toxicology | InterBioTox [interbiotox.com]
- 11. researchgate.net [researchgate.net]
- 12. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Intermediate: Application Notes and Protocols for Ethyl Quinuclidine-4-carboxylate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Quinuclidine Scaffold
The quinuclidine moiety, a rigid bicyclic amine, represents a "privileged scaffold" in medicinal chemistry. Its conformational rigidity allows for the precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets. Ethyl quinuclidine-4-carboxylate (Et-4-QC), as a key derivative, serves as a versatile and strategically important intermediate in the synthesis of a variety of pharmacologically active agents, particularly those targeting the central and respiratory systems.[1][2] This document provides detailed application notes and laboratory protocols for the synthesis and downstream utilization of Et-4-QC, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of Et-4-QC is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | [2] |
| CAS Number | 22766-68-3 | |
| Molecular Formula | C₁₀H₁₇NO₂ | |
| Molecular Weight | 183.25 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 233.4 °C at 760 mmHg | [2] |
| Storage | Sealed in a dry place at room temperature. |
Safety and Handling:
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: Detailed Protocols
The synthesis of Et-4-QC is primarily achieved through the esterification of quinuclidine-4-carboxylic acid. Two robust and commonly employed methods are detailed below.
Protocol 1: Fischer-Speier Esterification
This classical method utilizes an acid catalyst to promote the reaction between the carboxylic acid and an excess of ethanol, which also serves as the solvent.[1][2]
Reaction Scheme:
Caption: Fischer-Speier esterification of quinuclidine-4-carboxylic acid.
Materials:
-
Quinuclidine-4-carboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add quinuclidine-4-carboxylic acid (1 equivalent).
-
Add a large excess of absolute ethanol to serve as both reactant and solvent.
-
Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution may occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
Protocol 2: Acyl Chloride Formation with Thionyl Chloride
This method proceeds via a highly reactive acyl chloride intermediate, often leading to higher yields and shorter reaction times.[1][2]
Reaction Scheme:
Caption: Synthesis of Et-4-QC via an acyl chloride intermediate.
Materials:
-
Quinuclidine-4-carboxylic acid hydrochloride
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add quinuclidine-4-carboxylic acid hydrochloride (1 equivalent) and suspend it in anhydrous DCM.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM) for 2-3 hours, or until the reaction mixture becomes a clear solution.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the resulting crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
Slowly add anhydrous ethanol (2-3 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the product.
-
Purify by vacuum distillation if necessary.
Applications of this compound in Pharmaceutical Synthesis
The ester functionality of Et-4-QC makes it a versatile precursor for a range of chemical transformations, allowing for the introduction of diverse functionalities.
Application 1: Synthesis of Tertiary Alcohols via Grignard Reaction - A Key Step Towards Umeclidinium Bromide
A critical application of Et-4-QC is in the synthesis of the long-acting muscarinic antagonist, umeclidinium bromide.[3][4][5] The synthesis involves the addition of a Grignard reagent to the ester carbonyl of Et-4-QC to form a tertiary alcohol.
Reaction Scheme:
Caption: Grignard reaction of Et-4-QC to form a key umeclidinium intermediate.
Materials:
-
This compound
-
Phenylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide (at least 2.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude tertiary alcohol can be purified by column chromatography on silica gel or by recrystallization.
Application 2: Amide Formation
The ester group of Et-4-QC can be converted to an amide through reaction with a primary or secondary amine. This transformation is valuable for introducing peptidic linkages or other amide-containing pharmacophores.
Reaction Scheme:
Caption: Amidation of this compound.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine)
-
Aprotic solvent (e.g., toluene or xylene) or neat conditions
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and the amine (1.1-1.5 equivalents).
-
The reaction can be performed neat (without solvent) or in a high-boiling aprotic solvent like toluene.
-
Heat the mixture to a temperature sufficient to drive off the ethanol byproduct (typically >100 °C). A Dean-Stark apparatus can be used if a solvent is employed to facilitate the removal of ethanol.
-
Monitor the reaction by TLC. The reaction may require several hours to reach completion.
-
After cooling to room temperature, if a solvent was used, remove it under reduced pressure.
-
The crude amide can be purified by column chromatography or recrystallization.
Application 3: Reduction to Primary Alcohol
Reduction of the ester functionality of Et-4-QC provides access to (1-azabicyclo[2.2.2]oct-4-yl)methanol, a valuable building block for further derivatization. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[6][7]
Reaction Scheme:
Caption: Reduction of Et-4-QC to the corresponding primary alcohol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add a suspension of LiAlH₄ (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the ester dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:
-
Water (x mL, where x = grams of LiAlH₄ used)
-
15% aqueous NaOH solution (x mL)
-
Water (3x mL)
-
-
A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
The product can be purified by distillation or recrystallization.
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex pharmaceutical agents. Its straightforward preparation and the versatile reactivity of its ester group provide medicinal chemists with a reliable platform for molecular elaboration. The protocols detailed herein offer a practical guide for the synthesis and application of this valuable building block, enabling the advancement of drug discovery and development programs.
References
- 1. This compound hydrochloride | 22766-67-2 | Benchchem [benchchem.com]
- 2. This compound | 22766-68-3 | Benchchem [benchchem.com]
- 3. A More Sustainable Process for Preparation of the Muscarinic Acetylcholine Antagonist Umeclidinium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10759801B2 - Process for the preparation of umeclidinium bromide - Google Patents [patents.google.com]
- 5. Preparation of umeclidinium bromide | Hovione [hovione.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl Quinuclidine-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl quinuclidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. As a crucial building block in medicinal chemistry, particularly for compounds like umeclidinium bromide, mastering its synthesis is essential.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound (a 1-azabicyclo[2.2.2]octane derivative) can be broadly approached via two distinct strategies: direct functionalization of a pre-existing quinuclidine core or the construction of the bicyclic ring system from a piperidine precursor. The choice of strategy often depends on the availability of starting materials, scale, and desired purity.
-
Route A: Direct Esterification. This is the most straightforward approach, starting with Quinuclidine-4-carboxylic acid. The primary challenge lies in achieving efficient esterification of the carboxylic acid.[1][2]
-
Route B: Intramolecular Cyclization. This strategy involves building the quinuclidine skeleton from a substituted piperidine derivative, typically Ethyl 4-piperidinecarboxylate.[3][4][5] A key step in this route is an intramolecular cyclization, such as the Dieckmann condensation.[2][6][7]
Below is a diagram outlining these principal synthetic pathways.
References
- 1. This compound hydrochloride | 22766-67-2 | Benchchem [benchchem.com]
- 2. This compound | 22766-68-3 | Benchchem [benchchem.com]
- 3. chemeo.com [chemeo.com]
- 4. 4-Piperidinecarboxylic Acid Ethyl Ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Support Center: Purification of Ethyl Quinuclidine-4-carboxylate Hydrochloride
Welcome to the technical support guide for the purification of Ethyl quinuclidine-4-carboxylate hydrochloride (CAS: 22766-67-2). This resource is designed for researchers, medicinal chemists, and process development professionals who handle this critical pharmaceutical intermediate. Here, we address common challenges encountered during purification, providing not just solutions, but the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound hydrochloride.
Question 1: My final product has a low or broad melting point (e.g., below 220 °C). What are the likely causes and how can I fix it?
Answer:
A low or broad melting point is a primary indicator of impurity. For a closely related analog, a sharp melting point of 226–227 °C has been reported, which can be used as a benchmark for high purity[1]. A significant deviation suggests the presence of contaminants.
Causality & Solution:
-
Residual Starting Material: The most common impurity is unreacted quinuclidine-4-carboxylic acid. Being a zwitterionic amino acid, it has very different solubility properties compared to your ester hydrochloride salt.
-
Solution: The starting acid is highly polar. A well-executed recrystallization or silica gel chromatography will effectively remove it. If significant starting material is present, consider a simple aqueous wash of your crude product dissolved in an organic solvent like dichloromethane (DCM) before proceeding to final purification. The hydrochloride salt will remain in the organic layer while the more polar acid may partition to the aqueous layer.
-
-
Presence of the Free Base: Incomplete conversion to the hydrochloride salt leaves the free base form, this compound (CAS: 22766-68-3), in your product[2]. The free base is an oil or low-melting solid and will depress the melting point.
-
Solution: Before filtration of your crude product, ensure the solution is acidic (pH 2-3) by testing with pH paper. If it's not sufficiently acidic, add a few more drops of concentrated HCl or pass anhydrous HCl gas through the solution.
-
-
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid, especially if exposed to moisture under basic or acidic conditions for extended periods at elevated temperatures[2].
-
Solution: Ensure all solvents are dry and minimize the time the compound spends in hot solutions. Store the purified product in a desiccator to prevent hydrolysis[2].
-
A general workflow for diagnosing and resolving purity issues is outlined below.
Caption: Troubleshooting workflow for an impure product.
Question 2: During recrystallization from an ethanol/water mixture, my product "oils out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute, or when cooling is too rapid.
Causality & Solution:
-
High Impurity Concentration: Impurities can lower the melting point of your compound, making it more prone to oiling out.
-
Solution: First, try to remove bulk impurities. If your crude product is highly discolored, consider a preliminary purification by passing it through a short plug of silica gel before attempting recrystallization.
-
-
Rapid Cooling: If the solution is cooled too quickly, molecules do not have sufficient time to align into an ordered crystal lattice.
-
Solution: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask (e.g., with paper towels) can promote slower cooling and better crystal formation[3].
-
-
Incorrect Solvent Ratio: Too much "anti-solvent" (water) may have been added, causing the compound to crash out of solution prematurely at a higher temperature.
-
Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount of the "good" solvent (hot ethanol) until the solution is clear again. Then, allow it to cool slowly[4][5]. The goal is to be at the saturation point (faintly cloudy) at the boiling point of the solvent mixture[4].
-
Question 3: My yields are consistently low after purification. Where am I losing my product?
Answer:
Low recovery can occur at several stages of the purification process. Identifying the exact step is key to improving your yield.
Causality & Solution:
-
Using Too Much Recrystallization Solvent: The most common cause of low recovery is dissolving the compound in an excessive volume of hot solvent. Since no compound is completely insoluble in the cold solvent, every extra milliliter dissolves and carries away some of your product during filtration.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions, allowing the solution to return to a boil between additions[3].
-
-
Premature Crystallization: If the product crystallizes in the funnel during a hot gravity filtration step (used to remove insoluble impurities), it will be lost.
-
Solution: Use a pre-heated funnel and flask for the hot filtration. This can be achieved by placing them in an oven or rinsing them with hot solvent just before use[4].
-
-
Incomplete Precipitation: The hydrochloride salt may have some solubility even in the cold solvent mixture.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation before filtering[3].
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for recrystallizing this compound hydrochloride?
A1: A mixed solvent system of ethanol and water is a highly effective choice. The compound is soluble in hot ethanol and less soluble in water. The procedure involves dissolving the crude solid in a minimal amount of boiling ethanol and then adding hot water dropwise until the solution becomes persistently cloudy (the saturation point). A few drops of hot ethanol are then added to redissolve the solid, and the solution is allowed to cool slowly.
Q2: Can I use column chromatography for purification? If so, what conditions should I use?
A2: Yes, flash column chromatography on silica gel is an excellent alternative or complementary technique to recrystallization.
-
Stationary Phase: Silica gel (standard grade, 60 Å).
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes is effective. A good starting point for the elution is a 3:7 ratio of ethyl acetate to hexane[2]. You may need to adjust this polarity based on TLC analysis of your crude material. Because the compound is a hydrochloride salt, it is quite polar and may streak on the column. Adding a small amount (0.5-1%) of triethylamine or methanol to the eluent can often improve the chromatography by competing with the basic nitrogen for active sites on the silica.
Caption: Decision workflow for choosing a purification method.
Q3: How should I properly store the purified compound?
A3: this compound hydrochloride is susceptible to hydrolysis. It should be stored in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a desiccator under an inert atmosphere (like argon or nitrogen) is recommended to prevent moisture uptake[2].
Q4: What are the key analytical parameters I should check to confirm purity?
A4: A combination of techniques provides the most reliable assessment of purity.
| Parameter | Technique | Expected Result for Pure Compound |
| Identity & Structure | ¹H NMR, ¹³C NMR | Spectra should be clean, with correct chemical shifts, integrations, and coupling constants. Absence of peaks from starting materials or solvents. |
| Purity Assessment | Melting Point | A sharp melting point is expected. A range of 226-227 °C has been reported for a similar compound[1]. |
| Chromatographic Purity | HPLC, TLC | A single major peak on HPLC (>98% area). A single spot on TLC in multiple eluent systems. |
References
- 1. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
- 2. This compound hydrochloride | 22766-67-2 | Benchchem [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Functionalized Quinuclidines
Welcome to the technical support center for the synthesis of functionalized quinuclidines. The quinuclidine scaffold, a rigid 1-azabicyclo[2.2.2]octane system, is a privileged structure in medicinal chemistry and a versatile ligand in asymmetric catalysis.[1] Its unique three-dimensional structure is integral to the activity of numerous pharmaceuticals, including treatments for Alzheimer's disease and urinary incontinence.[2]
However, the synthesis of these valuable molecules is not without its challenges. Constructing the bicyclic core and, more critically, controlling the stereochemistry and regiochemistry of functional groups, are common hurdles for researchers. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to address the specific issues encountered during the synthesis of functionalized quinuclidines.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions that researchers frequently encounter.
Q1: What are the primary strategies for constructing the quinuclidine scaffold, and what are their main limitations?
A1: There are two principal approaches:
-
Intramolecular Cyclization of Piperidine Precursors: This is the traditional and most common method. It typically involves forming the final ring of the bicyclic system from a suitably functionalized piperidine. Key reactions include the Dieckmann condensation to form 3-quinuclidinone or SN2-type cyclizations.[1][3] The main limitation of these classical methods is that they often produce racemic mixtures, requiring subsequent chiral resolution, which can be inefficient.[1]
-
Direct Functionalization of a Pre-existing Quinuclidine Core: This strategy involves modifying a commercially available quinuclidine derivative. While seemingly straightforward, its scope is often limited by the availability of starting materials and the challenge of achieving regioselectivity on the saturated bicyclic core.[1][4] Modern methods like C-H activation are expanding the possibilities but can be complex to implement.[4][5]
Q2: My Dieckmann condensation to synthesize 3-quinuclidinone hydrochloride is giving very low yields. What are the most likely causes?
A2: The Dieckmann condensation is highly sensitive to reaction conditions. Common failure points include:
-
Base Quality and Stoichiometry: The reaction requires a strong, anhydrous base like potassium ethoxide or potassium tert-butoxide.[3] Using old or improperly stored base can lead to failure. Ensure the correct molar equivalents are used.
-
Moisture: The reaction is intolerant to water. All glassware must be oven-dried, and anhydrous solvents are essential. Moisture will quench the base and the enolate intermediate.
-
Reaction Temperature: The initial condensation and the subsequent hydrolysis/decarboxylation steps have optimal temperature ranges. Poor temperature control can lead to side reactions.[3]
-
Inefficient Decarboxylation: The final step involves acidic hydrolysis and decarboxylation, which requires heating (reflux).[3] Incomplete decarboxylation will result in the loss of product during workup.
Q3: How can I achieve a highly enantioselective synthesis of (R)- or (S)-3-quinuclidinol?
A3: The most effective strategy is the asymmetric reduction of the prochiral ketone, 3-quinuclidinone. Two state-of-the-art methods are widely used:
-
Biocatalysis: Using carbonyl reductase enzymes (often from yeast strains like Rhodotorula rubra) or engineered whole-cell systems can provide exceptional enantiomeric excess (>99% ee) under mild, environmentally friendly conditions.[2][6][7]
-
Asymmetric Hydrogenation: Transition metal catalysis, particularly with chiral ruthenium-diphosphine ligand complexes, offers high yields (>95%) and excellent enantioselectivity (>99% ee) for producing either enantiomer depending on the ligand chosen.[2][6]
Q4: I am struggling to separate the final products. What purification techniques are recommended?
A4: The appropriate technique depends on the nature of the impurity.
-
For separating regioisomers or diastereomers: Standard column chromatography on silica gel is typically effective. The polarity of the eluent system will need to be optimized based on the functional groups present.[8]
-
For separating enantiomers: This requires chiral separation techniques. Analytical determination of enantiomeric excess (ee) is performed using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2] For preparative separation, preparative chiral HPLC is the method of choice. Alternatively, classical resolution via the formation and separation of diastereomeric salts with a chiral acid or base can be employed.
Troubleshooting Guides
This section provides in-depth solutions to specific experimental problems.
Challenge 1: Poor Stereocontrol in Functionalization
Symptom: The reaction produces a nearly 1:1 mixture of enantiomers (low ee%) or diastereomers (low dr) when introducing a new stereocenter.
Root Cause Analysis & Solutions:
Achieving high stereoselectivity is arguably the most significant challenge in quinuclidine synthesis. The outcome is dictated by the subtle interplay between the substrate, reagents, and reaction conditions.
-
Ineffective Chiral Catalyst/Auxiliary:
-
Diagnosis: The chiral catalyst (e.g., Ru-BINAP) or auxiliary (e.g., phenethylamine) is not effectively discriminating between the two faces of the prochiral center.
-
Solution:
-
Catalyst/Ligand Screening: For asymmetric hydrogenations, screen a panel of chiral ligands. The electronic and steric properties of the ligand are critical.
-
Enzyme Selection: In biocatalysis, the choice of enzyme is paramount. If one reductase gives poor selectivity, screen others from different microbial sources.[2][6]
-
Auxiliary Structure: In chiral auxiliary-based methods, such as the reductive amination to form 3-aminoquinuclidine, ensure the auxiliary is enantiomerically pure.[9] The steric bulk of the auxiliary directs the approach of the reducing agent.
-
-
-
Sub-Optimal Reaction Conditions:
-
Diagnosis: The reaction temperature, pressure, or solvent may be allowing a non-selective background reaction to compete with the desired stereoselective pathway.
-
Solution:
-
Temperature: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.
-
Pressure (for Hydrogenation): Systematically vary the hydrogen pressure. Higher pressures can sometimes impact selectivity.[2]
-
Solvent: The solvent can influence catalyst conformation and solubility. Screen a range of solvents (e.g., methanol, ethanol, THF) to find the optimal medium.
-
-
Strategy Selection for Stereoselective Synthesis
The choice of method depends heavily on the desired functional group at the C3 position.
Caption: Strategies for stereoselective synthesis from 3-quinuclidinone.
Challenge 2: Inefficient Ring Formation via Dieckmann Condensation
Symptom: The reaction to form 3-quinuclidinone from 1-carbethoxymethyl-4-carbethoxypiperidine results in recovery of starting material, formation of a polymeric tar, or a complex mixture of unidentified byproducts.
Root Cause Analysis & Solutions:
This intramolecular condensation is a classic but finicky reaction. Success hinges on rigorous control of the reaction environment.
-
Poor Enolate Formation:
-
Diagnosis: The base is not effectively deprotonating the α-carbon to initiate the cyclization. This is the most common failure mode.
-
Solution:
-
Verify Base Activity: Use a freshly opened bottle of potassium tert-butoxide or potassium ethoxide, or titrate an older bottle to confirm its activity.
-
Ensure Anhydrous Conditions: Rigorously dry all glassware (oven-drying at >120°C for several hours) and use anhydrous solvents (e.g., toluene, THF, distilled from a suitable drying agent). Even trace amounts of water will destroy the base.
-
-
-
Intermolecular Polymerization:
-
Diagnosis: Instead of cyclizing, the enolate reacts with another molecule of the starting diester, leading to polymers. This is indicated by the formation of an intractable solid or oil.
-
Solution:
-
High Dilution: Run the reaction at high dilution (e.g., <0.1 M). This kinetically favors the intramolecular pathway over the intermolecular one.
-
Slow Addition: Add the diester substrate dropwise via a syringe pump over several hours to the refluxing solution of the base in the solvent. This keeps the instantaneous concentration of the substrate low.
-
-
-
Workup Issues:
-
Diagnosis: Significant foaming during acidification or low recovery of the final hydrochloride salt.
-
Solution:
-
Control Foaming: During the acidic workup to hydrolyze and decarboxylate the intermediate β-keto ester, CO₂ evolution can cause severe foaming. Use a reaction vessel at least 5-10 times the volume of the solution and add the acid slowly with vigorous stirring.[3]
-
Optimize Crystallization: Ensure the correct solvent mixture (e.g., hot water and isopropyl alcohol) is used for the final crystallization of the hydrochloride salt to maximize recovery.[3]
-
-
Troubleshooting Workflow for Dieckmann Condensation
Caption: Decision workflow for troubleshooting the Dieckmann condensation.
Data Summary
Table 1: Comparison of Asymmetric Reduction Methods for 3-Quinuclidinone
| Method | Catalyst / Enzyme | Typical Yield | Enantiomeric Excess (ee%) | Key Advantages | Key Disadvantages | Reference(s) |
| Biocatalysis | Carbonyl Reductase (e.g., from Rhodotorula rubra) | 85-98% | >99% for (R)-isomer | Environmentally friendly, mild conditions, exceptional selectivity | Requires specific enzymes, cofactor regeneration system needed | [2][6][7] |
| Asymmetric Hydrogenation | Ru(II)-Xyl-P-Phos | >95% | >99% for (S)-isomer | High turnover, broad applicability, access to both enantiomers | Requires high-pressure H₂, expensive metal catalysts and ligands | [2][6] |
| Chiral Auxiliary | (R)-1-phenethylamine + NaBH₄ | ~70-80% | ~90-95% (diastereomeric excess) | No special equipment needed, forms chiral amine directly | Auxiliary must be removed, moderate selectivity compared to others | [9] |
Experimental Protocols
Protocol 1: Synthesis of 3-Quinuclidinone Hydrochloride
Adapted from Organic Syntheses, Coll. Vol. 5, p.989 (1973); Vol. 43, p.90 (1963).[3]
Safety Precaution: This procedure involves strong bases, acids, and flammable solvents. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Setup: In a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add potassium ethoxide (1.25 mol) and 1 liter of anhydrous toluene.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Through the dropping funnel, add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (1.0 mol) in 500 mL of anhydrous toluene dropwise over 4 hours.
-
Cyclization: After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours.
-
Quench & Hydrolysis: Cool the reaction mixture in an ice bath. Slowly and carefully add a mixture of 300 mL of concentrated hydrochloric acid and 300 g of ice. CAUTION: This is an exothermic quench.
-
Decarboxylation: Transfer the mixture to a larger flask (at least 5-liter capacity to manage foaming) and heat to reflux for 8-10 hours to effect hydrolysis and decarboxylation. CO₂ will be evolved.[3]
-
Isolation: Cool the mixture and separate the aqueous layer. Wash the toluene layer with water. Combine the aqueous layers and evaporate to dryness under reduced pressure.
-
Crystallization: Dissolve the solid residue in a minimum amount of hot water. Add hot isopropyl alcohol until the solution becomes turbid. Cool the mixture slowly to room temperature and then in an ice bath to crystallize the product.
-
Purification: Collect the white crystalline solid by filtration, wash with cold acetone, and dry under vacuum to yield 3-quinuclidinone hydrochloride.
Protocol 2: Biocatalytic Asymmetric Reduction of 3-Quinuclidinone
This is a representative protocol based on established methodologies.[2][7]
-
Buffer and Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0). In a reaction vessel, dissolve 3-quinuclidinone hydrochloride (10 mmol), glucose (15 mmol, for cofactor regeneration), and NADP⁺ (0.1 mmol).
-
Enzyme Addition: Add a suspension of recombinant E. coli cells expressing a suitable carbonyl reductase (or the purified enzyme itself) to the reaction mixture.
-
Reaction: Stir the mixture at a constant temperature (typically 30-35°C) and monitor the reaction progress by GC or TLC. The pH may need to be maintained at 7.0 by the periodic addition of a dilute NaOH solution, as the co-product gluconic acid will lower the pH.
-
Workup: Once the reaction is complete (typically 12-24 hours), centrifuge the mixture to pellet the cells.
-
Extraction: Saturate the supernatant with NaCl and extract with an organic solvent (e.g., ethyl acetate or chloroform) multiple times.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)- or (S)-3-quinuclidinol. Further purification can be achieved by column chromatography if necessary.
-
Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
Optimizing reaction conditions for Ethyl quinuclidine-4-carboxylate synthesis.
Technical Support Center: Synthesis of Ethyl Quinuclidine-4-carboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions that researchers often have before or during the synthesis process.
Q1: What are the primary synthetic routes to this compound?
A1: There are two predominant methods for synthesizing this target molecule, starting from quinuclidine-4-carboxylic acid:
-
Fischer-Speier Esterification: This is a direct, one-step acid-catalyzed esterification. It involves reacting the starting carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[1] The reaction is driven to completion by using ethanol as both the reactant and the solvent.[2]
-
Acyl Chloride Formation Followed by Esterification: This is a two-step, higher-yielding approach. The quinuclidine-4-carboxylic acid (often as its hydrochloride salt) is first converted to a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂).[1][2] This intermediate is then reacted with anhydrous ethanol to form the final ester.
Q2: Why is the product often isolated as a hydrochloride salt?
A2: The hydrochloride salt of this compound is generally preferred over the free base for several practical reasons. The salt form typically exhibits higher crystallinity, making it easier to purify through recrystallization. Furthermore, it has improved stability and handling properties compared to the free base, which may be an oil or a low-melting solid.[2]
Q3: What is the role of the acid catalyst in Fischer Esterification?
A3: The strong acid catalyst plays a crucial role in the Fischer esterification mechanism. It protonates the carbonyl oxygen of the carboxylic acid group. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[1][2]
Q4: Can microwave-assisted synthesis be used for this reaction?
A4: Yes, microwave-assisted synthesis is a viable and often advantageous technique. It can dramatically reduce reaction times compared to conventional heating methods by efficiently transferring energy to the polar reactants. A typical microwave protocol would still involve the carboxylic acid, excess ethanol, and a catalytic amount of a strong acid.[1]
Part 2: Synthesis Methods at a Glance
The choice of synthetic route often depends on the desired scale, yield, and available reagents. The following table provides a comparative overview of the two main methods.
| Feature | Fischer-Speier Esterification | Acyl Chloride Method |
| Starting Material | Quinuclidine-4-carboxylic acid | Quinuclidine-4-carboxylic acid HCl |
| Key Reagents | Ethanol (excess), H₂SO₄ or HCl (catalytic) | Thionyl chloride (SOCl₂), Ethanol |
| Typical Solvents | Ethanol | Dichloromethane (DCM) or THF for acyl chloride step |
| Reaction Conditions | Room temperature to reflux | Reflux (40–60°C) for acyl chloride; 0°C to RT for esterification |
| Pros | Simpler, one-step process; avoids hazardous SOCl₂. | Generally higher yields; faster reaction times. |
| Cons | Equilibrium-limited (requires large excess of ethanol); potentially longer reaction times. | Requires handling of corrosive and toxic SOCl₂; requires strictly anhydrous conditions. |
| Typical Yield | Moderate | High |
Part 3: Troubleshooting Guide
Even with established protocols, experimental challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.
Workflow for General Synthesis & Troubleshooting
The diagram below outlines the general workflow for the synthesis and provides entry points for troubleshooting based on common issues.
Caption: General synthesis and troubleshooting workflow.
Problem 1: Low or No Product Yield
Symptom: After the reaction and workup, you isolate very little or no desired product. Analysis by TLC or LC-MS shows primarily unreacted starting material.
| Potential Cause | Explanation & Solution |
| Insufficient Catalyst (Fischer Route) | The acid catalyst is essential for activating the carboxylic acid. Solution: Ensure you are using a catalytic amount (typically 5-10 mol%) of a strong acid like concentrated H₂SO₄. Check the age and quality of your acid. |
| Presence of Water | Water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium backward. In the acyl chloride route, water will rapidly quench the acyl chloride intermediate. Solution: Use anhydrous ethanol and solvents. Dry all glassware thoroughly before use. Consider using a Dean-Stark apparatus in the Fischer route to remove water as it forms.[1] |
| Incomplete Acyl Chloride Formation | If the conversion to the acyl chloride is not complete, the subsequent reaction with ethanol will be inefficient. Solution: Use a slight excess (e.g., 1.1-1.2 equivalents) of thionyl chloride to ensure full conversion of the starting material.[2] Monitor this step by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). |
| Insufficient Reaction Time/Temp | The reaction may simply be too slow under the chosen conditions. Solution: For the Fischer route, increase the temperature to reflux and extend the reaction time (monitor by TLC/LC-MS). For the acyl chloride route, ensure the initial reaction with SOCl₂ is allowed to proceed to completion before adding ethanol. |
Problem 2: Product is Impure After Workup
Symptom: Your crude product shows multiple spots on TLC or peaks in LC-MS analysis after initial isolation.
| Potential Cause | Explanation & Solution |
| Incomplete Neutralization | If acidic or basic residues remain from the workup, they can complicate purification. The product itself is a basic amine. Solution: During the aqueous workup, carefully adjust the pH. To isolate the free base, basify the aqueous layer (e.g., with Na₂CO₃ or NaOH) to pH > 9 before extracting with an organic solvent. To isolate the HCl salt, ensure the final solution is acidic before crystallization. |
| Side Reactions | At high temperatures or with prolonged reaction times, side reactions can occur. For instance, the Dieckmann condensation is an intramolecular reaction of diesters to form β-keto esters, which could be a theoretical side reaction if a suitable diester precursor were present.[3][4] While not directly applicable here, it highlights the potential for unintended cyclizations or condensations under basic conditions. Solution: Optimize reaction temperature and time to favor the desired product formation. Run the reaction under an inert atmosphere (N₂ or Ar) if oxidative degradation is suspected. |
| Inefficient Purification | The crude product may simply require more rigorous purification. Solution: If direct crystallization of the hydrochloride salt is ineffective, consider column chromatography to separate the free base from non-polar impurities before converting it to the salt. A silica gel column using a gradient of dichloromethane/methanol with a small amount of triethylamine (to prevent streaking) is a good starting point. |
Part 4: Detailed Experimental Protocols
The following are representative protocols. Always perform a thorough safety assessment before beginning any chemical synthesis.
Protocol 1: Fischer-Speier Esterification
Caption: Step-by-step Fischer Esterification workflow.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinuclidine-4-carboxylic acid (1.0 eq) in absolute ethanol (10-20 mL per gram of acid).
-
Catalyst Addition: Cool the suspension in an ice bath (0°C). Slowly and carefully add concentrated sulfuric acid (0.1 eq).
-
Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a stirred, ice-cold saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound free base.
-
Purification: The crude product can be purified by silica gel chromatography or converted directly to its hydrochloride salt by dissolving it in a minimal amount of a solvent like diethyl ether and adding a solution of HCl in ether or isopropanol until precipitation is complete. The salt can then be collected by filtration and recrystallized.
Protocol 2: Acyl Chloride Method
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend quinuclidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram).
-
Acyl Chloride Formation: Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux (approx. 40°C) for 2-3 hours, or until the suspension becomes a clear solution and gas evolution ceases.
-
Removal of Excess SOCl₂: Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess thionyl chloride and DCM. Co-evaporate with anhydrous toluene twice to ensure all SOCl₂ is removed.
-
Esterification: Re-dissolve the resulting crude acyl chloride hydrochloride in fresh anhydrous DCM and cool the solution in an ice bath (0°C). Slowly add anhydrous ethanol (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for the disappearance of the acyl chloride by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the crude this compound hydrochloride.
-
Purification: Recrystallize the crude salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/acetone, to yield the pure product.
References
Navigating the Analytical Maze: A Technical Support Guide for Quantifying Impurities in Ethyl Quinuclidine-4-Carboxylate
For Immediate Release
[City, State] – [Date] – As a pivotal intermediate in the synthesis of various pharmaceuticals, the purity of ethyl quinuclidine-4-carboxylate is paramount to the safety and efficacy of the final drug product.[1][2] The quantification of impurities in this active pharmaceutical ingredient (API) presents a unique set of analytical challenges. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions to navigate these complexities.
The presence of unwanted chemicals, or impurities, can arise from the synthesis process, degradation, or storage. These impurities, even at trace levels, can impact the quality, safety, and efficacy of medications.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and quantification of impurities in drug substances.[1][2]
Section 1: Troubleshooting Common Analytical Hurdles
This section addresses specific issues that may be encountered during the analysis of this compound impurities.
Challenge: Poor Peak Shape and Resolution in HPLC Analysis
Q: My HPLC chromatogram for this compound shows significant peak tailing and co-elution of impurities. What are the likely causes and how can I resolve this?
A: Poor peak shape and resolution are common challenges in HPLC method development.[3][4] For a basic compound like this compound, these issues often stem from secondary interactions with the stationary phase or inappropriate mobile phase conditions.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The quinuclidine nitrogen is basic. At a low pH, it will be protonated, which is generally desirable for good peak shape on silica-based C18 columns. However, if the pH is too close to the pKa of the analyte or impurities, you can see peak tailing.
-
Choice of Stationary Phase: Not all C18 columns are created equal. Differences in silica purity, end-capping, and bonding density can significantly impact selectivity and peak shape for basic compounds.
-
Action: If pH adjustment is insufficient, try a column with a different selectivity.[4] Consider columns specifically designed for polar or basic compounds.
-
-
Ion-Pairing Agents: For particularly challenging separations, adding an ion-pairing reagent to the mobile phase can improve retention and peak shape.
-
Action: This should be a last resort as it can lead to long column equilibration times and is not ideal for LC-MS applications.
-
-
Organic Modifier and Gradient Optimization: The choice and gradient of the organic modifier (typically acetonitrile or methanol) are critical for achieving optimal separation.[4]
-
Action: Experiment with different organic modifiers and optimize the gradient profile to improve the resolution between the main peak and its impurities.[4]
-
Workflow for HPLC Method Optimization
Caption: Decision tree for troubleshooting poor HPLC peak shape and resolution.
Challenge: Identification and Quantification of Trace-Level Genotoxic Impurities
Q: I suspect the presence of genotoxic impurities (GTIs) from the synthetic route. How can I confidently identify and quantify them at the required low levels?
A: Genotoxic impurities are a significant concern due to their potential to damage DNA and cause cancer, even at very low concentrations.[5][6][7] Regulatory guidelines, such as ICH M7, mandate strict control of these impurities.[8] The Threshold of Toxicological Concern (TTC) for many GTIs is 1.5 µ g/day , requiring highly sensitive analytical methods.[5]
Troubleshooting and Strategy:
-
Hyphenated Techniques are Key: For trace-level analysis, a standalone UV detector may lack the required sensitivity and specificity.
-
Method Development for High Sensitivity:
-
LC-MS/MS: Develop a method using Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. This requires knowledge of the potential GTIs and their fragmentation patterns.
-
GC-MS: This is suitable for volatile impurities.[2] Derivatization may be necessary for non-volatile or polar GTIs to improve their chromatographic behavior.[5]
-
-
In-Silico Assessment: Utilize Quantitative Structure-Activity Relationship (QSAR) software to predict the genotoxic potential of known and potential impurities based on their chemical structures.[6] This helps prioritize which impurities to target for rigorous analysis.
-
Reference Standards: The availability of certified reference standards for potential impurities is crucial for accurate quantification.[10]
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Primary Use | Sensitivity | Selectivity | Notes |
| HPLC-UV | Quantification of known, non-volatile impurities. | Moderate | Moderate | A workhorse for routine quality control.[2] |
| GC-FID/MS | Analysis of volatile and semi-volatile impurities.[2] | High (MS) | High (MS) | Ideal for residual solvents and certain synthetic byproducts.[11] |
| LC-MS/MS | Identification and quantification of trace-level, non-volatile impurities, including GTIs.[6][12] | Very High | Very High | The gold standard for sensitive and specific impurity analysis.[9] |
| NMR | Structural elucidation of unknown impurities. | Low | High | Powerful for confirming the chemical structure of isolated impurities.[11][13] |
Challenge: Dealing with Unknown Impurities
Q: My chromatogram shows several unknown peaks. What is a systematic approach to identify and characterize them?
A: The appearance of unknown impurities is a common occurrence, especially during process development and stability studies.[1][14] A structured approach is necessary for their identification.
Systematic Identification Workflow:
-
Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[15][16] This can help determine if the unknown impurities are degradants.
-
LC-MS Analysis for Molecular Weight: Use a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap to obtain an accurate mass of the unknown impurity. This will provide its elemental composition.
-
MS/MS Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the unknown peak to obtain its fragmentation pattern. This provides crucial information about its chemical structure.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for complete structural elucidation.[11][13]
-
Evaluate the Synthetic Pathway: Review the synthesis route to identify potential byproducts, unreacted starting materials, or intermediates that could correspond to the unknown impurity.[5]
Workflow for Unknown Impurity Identification
Caption: A systematic workflow for the identification of unknown impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities can be broadly categorized as organic, inorganic, and residual solvents.[1][2] For this compound, common organic impurities may include:
-
Synthesis-related impurities: Unreacted starting materials (e.g., quinuclidine-4-carboxylic acid), intermediates, and byproducts from side reactions.[13][17]
-
Degradation products: Hydrolysis of the ester group to form quinuclidine-4-carboxylic acid is a potential degradation pathway.[13] Other degradants could form under stress conditions.[17]
-
Enantiomeric impurities: If a specific enantiomer is required, the other enantiomer is considered an impurity.
Q2: How do I develop a stability-indicating assay method (SIAM)?
A2: A SIAM is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation.[15] The key steps are:
-
Develop a robust analytical method (typically HPLC) that separates the API from all potential degradation products.
-
Perform forced degradation studies to generate the degradation products.[16]
-
Validate the method according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve the API peak from all degradation product peaks.
Q3: What are the regulatory limits for impurities?
A3: The limits for impurities are set by regulatory agencies and are detailed in guidelines such as ICH Q3A for new drug substances. The reporting, identification, and qualification thresholds are based on the maximum daily dose of the drug. For genotoxic impurities, much stricter limits based on the TTC are applied.[5]
Q4: My sample preparation seems to be causing variability in my results. What are some best practices?
A4: Consistent and appropriate sample preparation is critical for accurate results.
-
Solvent Selection: Ensure the analyte and all impurities are completely soluble in the chosen diluent. The diluent should also be compatible with the mobile phase to avoid peak distortion.
-
Stability in Diluent: Verify the stability of this compound and its impurities in the chosen diluent over the expected analysis time. Hydrolysis of the ester is a key concern.
-
Accurate Weighing and Dilution: Use calibrated analytical balances and volumetric flasks to minimize errors in concentration.
-
Filtration: Use a compatible filter to remove particulates that could damage the analytical column, but first verify that the filter does not adsorb the analyte or impurities.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. veeprho.com [veeprho.com]
- 8. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 9. omicsonline.org [omicsonline.org]
- 10. pharmiweb.com [pharmiweb.com]
- 11. This compound | 22766-68-3 | Benchchem [benchchem.com]
- 12. journals.innovareacademics.in [journals.innovareacademics.in]
- 13. This compound hydrochloride | 22766-67-2 | Benchchem [benchchem.com]
- 14. kinampark.com [kinampark.com]
- 15. Stability indicating assay | PPT [slideshare.net]
- 16. ajpaonline.com [ajpaonline.com]
- 17. scispace.com [scispace.com]
Technical Support Center: Enhancing the Stability of Ethyl Quinuclidine-4-Carboxylate Hydrochloride
Welcome to the dedicated technical support resource for Ethyl quinuclidine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions to ensure the stability and successful utilization of this compound in your experimental work.
Part 1: Frequently Asked Questions (FAQs) on Stability
This section addresses common inquiries regarding the stability of this compound hydrochloride.
Question 1: What are the primary degradation pathways for this compound hydrochloride?
Answer: this compound hydrochloride is primarily susceptible to two main degradation pathways: hydrolysis and oxidation.
-
Hydrolysis: The ester group within the molecule is the most vulnerable to hydrolysis, a reaction that can be catalyzed by either acidic or basic conditions.[1][2] This process results in the formation of quinuclidine-4-carboxylic acid and ethanol.[1]
-
Oxidation: The quinuclidine ring, while generally stable, can undergo oxidation. This is particularly relevant in the presence of oxidizing agents or conditions that promote the formation of reactive oxygen species.[3][4][5] A potential product of this pathway is the corresponding N-oxide.[3][6]
Question 2: What are the optimal storage conditions to ensure the long-term stability of solid this compound hydrochloride?
Answer: To maintain the long-term stability of solid this compound hydrochloride, it is recommended to store it in a cool, dry, and dark place. The hydrochloride salt form itself enhances stability and crystallinity.[1] For optimal preservation, storage at refrigerated temperatures (2-8°C) in a tightly sealed container is advisable to protect it from atmospheric moisture.
Question 3: How does pH impact the stability of this compound hydrochloride in aqueous solutions?
Answer: The stability of this compound hydrochloride in aqueous solutions is significantly dependent on pH. The rate of hydrolysis of the ester is a critical factor to consider.
-
Acidic Conditions: In acidic environments, the ester linkage is susceptible to acid-catalyzed hydrolysis.
-
Basic Conditions: Under basic conditions, the rate of hydrolysis is generally accelerated.
-
Neutral Conditions: The compound is expected to exhibit its greatest stability in solutions that are near neutral pH.
For experimental work involving aqueous solutions, it is crucial to control the pH to minimize degradation.
Part 2: Troubleshooting Guides for Experimental Issues
This section provides practical solutions for specific challenges you might face during your research.
Issue 1: I am observing a rapid loss of purity in my this compound hydrochloride standard solution. What could be the cause?
Answer: A rapid decline in the purity of a standard solution is a frequent issue that can often be traced back to several factors:
-
Solvent Choice: The presence of water in your solvent can lead to hydrolysis of the ester. Even solvents labeled as "anhydrous" can absorb moisture from the atmosphere.
-
pH of the Solution: If you are using a buffered aqueous solution, ensure the pH is controlled to a range that minimizes hydrolysis.
-
Storage of the Solution: Keeping the solution at room temperature or exposed to light can hasten degradation. It is best to store solutions at 2-8°C and protected from light.
-
Contaminants: Trace amounts of acids or bases on glassware or in the solvent can act as catalysts for degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for standard solution purity loss.
Issue 2: My forced degradation study under oxidative conditions shows multiple, unidentified peaks in the chromatogram. How can I identify them?
Answer: The appearance of multiple unknown peaks in a forced degradation study under oxidative conditions is a common outcome. These peaks likely represent various oxidative degradation products. A systematic approach is necessary for their identification.
Identification Strategy:
-
Mass Spectrometry (MS): The most effective technique for identifying unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks will allow you to propose potential molecular formulas and structures.[7]
-
Tandem Mass Spectrometry (MS/MS): To obtain more detailed structural information, perform MS/MS analysis on the parent ions of the unknown peaks. The resulting fragmentation patterns can provide significant insights into the structure of the degradation products.[7]
-
Forced Degradation Principles: Forced degradation studies are designed to intentionally break down the active pharmaceutical ingredient (API) to understand its degradation pathways.[8][9] These studies are crucial for developing stability-indicating analytical methods.[9][10][11]
Hypothetical Oxidative Degradation Data Summary:
| Peak Number | Retention Time (min) | Observed m/z | Proposed Identity |
| 1 | 6.8 | 219.1 | This compound (Parent) |
| 2 | 5.3 | 235.1 | This compound N-oxide |
| 3 | 4.1 | 185.1 | Quinuclidine-4-carboxylic acid |
Part 3: Experimental Protocols
This section offers detailed, step-by-step methods for key stability assessment experiments.
Protocol 1: Stability-Indicating HPLC Method
This High-Performance Liquid Chromatography (HPLC) method is designed to separate the parent compound from its primary hydrolytic degradation product.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-25.1 min: 90% to 10% B
-
25.1-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 215 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound hydrochloride in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Sample Preparation: Dilute the sample to be analyzed with the mobile phase to fall within the range of the calibration curve.
-
Injection: Inject the prepared standard and sample solutions into the HPLC system.
-
Analysis: Identify and quantify the parent compound and any degradation products by comparing their retention times and peak areas to those of the reference standards.
Protocol 2: Forced Degradation Study - Hydrolytic Conditions
This protocol details the procedure for evaluating the stability of this compound hydrochloride under acidic, basic, and neutral hydrolytic stress conditions, as recommended by ICH guidelines.[8][10]
Experimental Workflow:
Caption: Forced degradation study workflow.
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound hydrochloride in acetonitrile.
-
Stress Conditions:
-
Acidic: Combine 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
Basic: Combine 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.
-
Neutral: Combine 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation: Place all three solutions in a controlled temperature environment, such as a water bath, at 80°C.
-
Time Points: Collect aliquots from each solution at predetermined time intervals (e.g., 0, 4, 8, 12, and 24 hours).
-
Neutralization: For the acidic and basic samples, neutralize the collected aliquots with an equivalent amount of base or acid, respectively, before proceeding with dilution.
-
Analysis: Dilute the samples to an appropriate concentration and analyze them using the stability-indicating HPLC method described in Protocol 1. The goal is to achieve a degradation of 5-20% of the active ingredient.[8]
References
- 1. This compound hydrochloride | 22766-67-2 | Benchchem [benchchem.com]
- 2. This compound | 22766-68-3 | Benchchem [benchchem.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Scalable, Electrochemical Oxidation of Unactivated C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. acdlabs.com [acdlabs.com]
- 10. onyxipca.com [onyxipca.com]
- 11. youtube.com [youtube.com]
Addressing hydrolysis issues during storage of Ethyl quinuclidine-4-carboxylate.
Answering the call for advanced technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with Ethyl quinuclidine-4-carboxylate. As a Senior Application Scientist, my objective is to provide you with an in-depth understanding of the challenges associated with its storage, specifically the pervasive issue of hydrolysis. This guide is structured to offer not just protocols, but the underlying scientific principles to empower you to safeguard the integrity of your valuable research materials.
Core Issue Analysis: The Susceptibility of an Ester
This compound, as an ester, is inherently susceptible to hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, leading to the formation of quinuclidine-4-carboxylic acid and ethanol.[1][2] This degradation compromises sample purity, impacts experimental reproducibility, and can lead to the failure of sensitive downstream applications. The reaction is often catalyzed by the presence of acidic or basic impurities and is accelerated by elevated temperatures and moisture.[3][4] Understanding and controlling these factors are paramount to ensuring the long-term stability of the compound.
Troubleshooting & FAQ Guide
This section addresses the most common questions and issues encountered in the laboratory, providing direct, actionable solutions.
Q1: My latest purity analysis (HPLC/NMR) of this compound shows a new, more polar impurity peak that has grown over time. Is this hydrolysis?
A: It is highly probable that the new impurity is quinuclidine-4-carboxylic acid, the primary product of hydrolysis.[1][2] The carboxylic acid group makes this compound significantly more polar than the parent ester, resulting in an earlier elution time in reverse-phase HPLC. To confirm its identity, you can use a reference standard of quinuclidine-4-carboxylic acid, if available, or employ mass spectrometry (LC-MS) to verify the molecular weight of the impurity.
The workflow below illustrates the diagnostic process.
Caption: Diagnostic workflow for identifying hydrolysis.
Q2: What are the definitive storage conditions to minimize the hydrolysis of this compound?
A: To ensure maximum stability and prevent moisture-induced degradation, a multi-faceted approach to storage is required. Simply placing the compound in a freezer is insufficient. The following conditions are based on best practices for hygroscopic and hydrolytically sensitive reagents.
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 2–8°C | Slows the kinetic rate of the hydrolysis reaction.[5] Avoids potential freeze-thaw cycles that can introduce moisture condensation. |
| Atmosphere | Dry Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture, directly removing the key reactant for hydrolysis. An inert atmosphere also prevents potential oxidation. |
| Container | Amber glass vial with a PTFE-lined cap | Amber glass protects the compound from light, which can be a source of energy for degradation. A PTFE-lined cap provides a superior seal against moisture ingress compared to other liners. |
| Handling | Aliquot upon receipt | Minimizes the number of times the primary container is opened, reducing exposure to atmospheric moisture. Store aliquots under the same ideal conditions. |
| Secondary Containment | Store vials inside a desiccator | Provides an additional layer of protection by maintaining a low-humidity environment, especially crucial in shared cold storage units. |
Q3: My sample arrived as a hydrochloride salt. Does this form offer better protection against hydrolysis compared to the free base?
A: Yes, the hydrochloride salt form of this compound generally offers enhanced stability and improved handling properties.[1] The salt is typically a crystalline solid, which is less hygroscopic than the free base, which may be an oil or liquid.[6] This crystalline structure reduces the surface area available for interaction with atmospheric moisture. However, it is not immune to hydrolysis, and the stringent storage conditions outlined in Q2 should still be rigorously applied.
Q4: How can I set up a quality control (QC) experiment to quantify the rate of hydrolysis under our laboratory's storage conditions?
A: A stability study using High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[7] This allows for the precise quantification of both the parent ester and its carboxylic acid degradant over time.
Protocol: HPLC-Based Stability Assessment
-
Initial Analysis (T=0):
-
Prepare a stock solution of your this compound sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Perform an HPLC analysis to determine the initial purity. This serves as your baseline.
-
-
Sample Storage:
-
Store aliquots of the material under your laboratory's standard conditions (e.g., -20°C freezer, 4°C refrigerator without inert gas, etc.).
-
For comparison, store a control aliquot under the ideal conditions recommended in Q2.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 3, 6, and 12 months), remove one aliquot from each storage condition.
-
Crucially, allow the vial to equilibrate to room temperature inside a desiccator before opening to prevent condensation.
-
Prepare a sample for HPLC analysis at the same concentration as the T=0 sample.
-
-
HPLC Method Parameters (Example):
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the area percentage of the this compound peak and the quinuclidine-4-carboxylic acid peak at each time point.
-
Plot the percentage of the parent compound remaining over time for each storage condition to visualize the degradation rate.
-
This systematic approach provides quantitative, actionable data on the stability of your compound under real-world laboratory conditions.
Visual Summary: Hydrolysis Prevention Strategy
The following diagram outlines the logical framework for preventing hydrolysis, from receiving the compound to its long-term storage.
Caption: Proactive handling and storage workflow to prevent hydrolysis.
References
- 1. This compound hydrochloride | 22766-67-2 | Benchchem [benchchem.com]
- 2. This compound | 22766-68-3 | Benchchem [benchchem.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. This compound | CAS#:22766-68-3 | Chemsrc [chemsrc.com]
- 6. This compound | 22766-68-3 [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solvent selection to minimize side reactions in quinuclidine synthesis.
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of quinuclidine and its derivatives. Quinuclidine's rigid bicyclic structure is a privileged scaffold in medicinal chemistry, but its synthesis can be challenging, often plagued by side reactions that lower yield and complicate purification.
This document provides in-depth, experience-driven answers to common issues encountered during quinuclidine synthesis, with a core focus on the critical role of solvent selection in steering the reaction toward the desired product and away from unwanted side-products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My quinuclidine synthesis is giving a very low yield and a complex mixture of products. Where should I start troubleshooting?
A: A low yield and complex product mixture are classic signs of competing side reactions. Before modifying temperature or reagents, the first and often most impactful parameter to investigate is your choice of solvent. The solvent does more than just dissolve reactants; it actively influences reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states.
The most common side reactions in quinuclidine synthesis, which is typically an intramolecular cyclization of a 4-substituted piperidine, are:
-
Intermolecular Polymerization: The nucleophilic nitrogen of one molecule attacks the electrophilic carbon of another molecule, leading to linear or cyclic oligomers instead of the desired intramolecular ring closure.
-
Elimination Reactions: If the substituent at the 4-position has a leaving group on a side chain, base-mediated elimination can compete with the nucleophilic substitution required for cyclization.
-
Over-Alkylation (Quaternization): The newly formed quinuclidine is a tertiary amine and can act as a nucleophile, reacting with any remaining starting material or alkylating agents to form a quaternary ammonium salt.
Your first step is to identify the major side product(s) via techniques like LC-MS, GC-MS, and NMR. Once identified, you can select a solvent that specifically disfavors the formation of that side product.
Q2: I'm observing a significant amount of high molecular weight polymer. How can I use solvent selection and reaction conditions to favor the desired intramolecular cyclization?
A: This is a classic case of an intermolecular reaction outcompeting the intramolecular pathway. To favor your desired product, you need to employ the High Dilution Principle .[1][2] This principle states that at very low reactant concentrations, the probability of the two reactive ends of the same molecule finding each other (intramolecular) is higher than the probability of two different molecules finding each other (intermolecular).
Solvent Strategy:
-
Choose a large volume of a relatively non-polar or moderately polar solvent. Solvents like toluene, benzene, or dioxane are excellent choices. The large volume is key to achieving high dilution (typically concentrations of 10⁻³ M or less).
-
Employ slow addition. Instead of adding all the starting material at once, use a syringe pump to add it slowly over several hours to a refluxing solvent. This keeps the instantaneous concentration of the reactant extremely low, further discouraging intermolecular reactions.[1]
Causality: The rate of an intramolecular reaction is first-order, depending only on the concentration of the single reactant. In contrast, the rate of an intermolecular polymerization is second-order, depending on the concentration of the reactant squared. By drastically lowering the concentration, you disproportionately slow down the second-order polymerization reaction, allowing the first-order cyclization to dominate. The formation of 5- and 6-membered rings, like in quinuclidine synthesis, is particularly rapid and favored under these conditions compared to other ring sizes.[3][4]
Workflow for Minimizing Polymerization
Caption: Workflow for minimizing polymerization side reactions.
Q3: My analysis shows a major byproduct corresponding to an elimination reaction. How does solvent polarity influence this, and what should I switch to?
A: The competition between substitution (Sₙ2) and elimination (E2) is heavily influenced by the solvent's ability to solvate ions. The intramolecular cyclization to form quinuclidine is an Sₙ2 reaction.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are generally poor choices for this type of cyclization. They have acidic protons that can form strong hydrogen bonds with the nucleophilic nitrogen atom. This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the activation energy required for it to attack the electrophilic carbon.[5] This slows down the desired Sₙ2 reaction, giving the competing elimination reaction a chance to occur.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often the solvents of choice. They possess high dielectric constants that can stabilize the charged transition state of the Sₙ2 reaction.[6][7] Crucially, they lack acidic protons and do not form strong hydrogen bonds with the nucleophile. This leaves the nitrogen "naked" and highly reactive, dramatically accelerating the rate of the desired Sₙ2 cyclization over elimination.[7]
-
Non-Polar Solvents (e.g., Toluene, Hexane): While excellent for the high dilution principle, they do a poor job of stabilizing the charged Sₙ2 transition state. The reaction may be sluggish or require higher temperatures.
Troubleshooting Protocol:
-
Identify your current solvent. If it is a polar protic solvent, this is the likely culprit.
-
Switch to a polar aprotic solvent. Acetonitrile or DMF are excellent starting points.
-
Re-evaluate the reaction. Monitor the product distribution by LC-MS or GC. You should observe a significant increase in the ratio of the desired quinuclidine product to the elimination byproduct.
| Solvent Class | Example | Effect on Nucleophile (Amine) | Favored Reaction |
| Polar Protic | Ethanol, Water | Strong H-bonding, stabilized, less reactive | E2 Elimination |
| Polar Aprotic | DMF, Acetonitrile | Weakly solvated, "naked," highly reactive | Sₙ2 Cyclization |
| Non-Polar | Toluene, Hexane | Poorly solvated | Sₙ2 is slow; best for high dilution |
Q4: I've successfully formed quinuclidine, but it's being consumed to form a quaternary ammonium salt. How can solvent choice mitigate this over-alkylation?
A: This side reaction, often a Menschutkin reaction, occurs when the nucleophilic tertiary amine product (quinuclidine) attacks the electrophilic starting material.[8] The rate of this reaction is highly dependent on solvent polarity.
Mechanism of the Problem: The formation of a quaternary ammonium salt involves the creation of two ions (a quaternary ammonium cation and a halide anion) from two neutral molecules.[8] This process involves significant charge separation in the transition state.
Solvent Strategy:
-
Avoid highly polar solvents. Polar solvents, especially polar aprotic ones like DMF and DMSO, excel at stabilizing charged species and transition states with charge separation.[6] This will accelerate the undesired quaternization reaction.
-
Use a solvent with a lower dielectric constant. Solvents like chloroform, dichloromethane, or even moderately polar ethers (like THF or dioxane) can be effective.[8] These solvents are less capable of stabilizing the highly polar transition state leading to the quaternary salt, thus slowing down its formation relative to the primary cyclization. In some cases, using a solvent with a low dielectric constant can cause the desired quaternary salt to precipitate out of the solution, which can simplify purification.[8]
Experimental Tip: If you must use a polar aprotic solvent to facilitate the initial cyclization, consider a strategy where the starting material is added slowly (via syringe pump) to ensure it is consumed quickly, minimizing its opportunity to react with the newly formed quinuclidine product.
Solvent Selection Logic for Side Reaction Control
Caption: Troubleshooting flowchart for solvent selection.
Experimental Protocol: Solvent Screening for Quinuclidine Synthesis
This protocol outlines a general procedure for screening solvents to optimize the intramolecular cyclization of a 4-(2-bromoethyl)piperidine precursor.
Objective: To determine the optimal solvent for maximizing the yield of quinuclidine while minimizing the formation of dimeric/polymeric and elimination byproducts.
Materials:
-
N-protected-4-(2-bromoethyl)piperidine (starting material)
-
Non-nucleophilic base (e.g., Potassium carbonate, Proton-Sponge®)
-
Solvent 1: Toluene (Non-polar)
-
Solvent 2: Acetonitrile (Polar aprotic)
-
Solvent 3: Ethanol (Polar protic)
-
Reaction vials, stir plates, heating blocks
-
Analytical tools: TLC, LC-MS, GC-MS
Procedure:
-
Setup: In three separate, dry reaction vials, add the N-protected-4-(2-bromoethyl)piperidine (100 mg, 1 eq) and the non-nucleophilic base (1.5 eq).
-
Solvent Addition: To each vial, add 10 mL of one of the test solvents (Toluene, Acetonitrile, Ethanol). This maintains a consistent, relatively high dilution.
-
Reaction: Place all three vials in a heating block set to 80 °C and stir vigorously.
-
Monitoring: Monitor the reactions every hour by taking a small aliquot from each vial and analyzing by TLC and LC-MS. Look for the disappearance of starting material and the appearance of the product peak (quinuclidine) and any major byproduct peaks.
-
Quenching: Once the starting material is consumed in the most promising reaction (or after 24 hours), cool all reactions to room temperature. Quench by adding 10 mL of water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis:
-
Combine the organic layers for each reaction, dry over sodium sulfate, and concentrate under reduced pressure.
-
Obtain a crude mass for each reaction.
-
Analyze the crude product mixture from each reaction by ¹H NMR and GC-MS to determine the relative ratio of quinuclidine to the major side products.
-
References
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Ethyl quinuclidine-4-carboxylate with its free base form.
An In-Depth Comparative Guide to Ethyl Quinuclidine-4-carboxylate: Hydrochloride Salt vs. Free Base Form
For researchers and professionals in drug development, the choice between using a compound as a free base or a salt is a critical decision that impacts everything from storage and handling to reaction outcomes and biological testing. This guide provides a detailed comparison of this compound in its common hydrochloride salt form and its corresponding free base. The quinuclidine scaffold is a "privileged scaffold" in medicinal chemistry, valued for its rigid, bicyclic structure that is present in numerous natural products and synthetic compounds with significant biological activity.[1] Understanding the nuances of its derivatives is key to leveraging their full potential.
This document will delve into the physicochemical properties, synthesis, interconversion, and practical applications of both forms, supported by experimental protocols and data, to empower scientists to make informed decisions for their specific research needs.
Physicochemical Properties: A Tale of Two Forms
The most fundamental differences between the hydrochloride salt and the free base lie in their physical and chemical properties. The presence of the hydrochloride moiety dramatically alters the molecule's polarity, stability, and solubility. These differences are not merely academic; they have profound practical implications for handling, formulation, and reactivity. The salt form is generally favored for its enhanced stability and crystallinity, which simplifies storage and handling.[2]
Below is a summary of the key physicochemical properties for both forms:
| Property | This compound Hydrochloride | This compound (Free Base) |
| CAS Number | 22766-67-2[2][3][4] | 22766-68-3[1][2] |
| Molecular Formula | C₁₀H₁₈ClNO₂[2][4][5][6] | C₁₀H₁₇NO₂[7] |
| Molecular Weight | 219.71 g/mol [2][5][6] | 183.25 g/mol [1][2][7] |
| Appearance | White to off-white solid[4] | Colorless to pale yellow oil/low-melting solid |
| Solubility | Soluble in water and polar protic solvents (e.g., ethanol, methanol). Distinct solubility profiles from the free base.[2] | Soluble in a wide range of organic solvents (e.g., DCM, THF, ethyl acetate). Poorly soluble in water. |
| Stability | Generally higher thermal and chemical stability; less hygroscopic.[2] | Can be susceptible to degradation, particularly if exposed to acidic conditions which can cause hydrolysis of the ester. |
| Boiling Point | Not applicable (decomposes) | ~233 °C at 760 mmHg[8] |
| Flash Point | Not applicable | ~85.5 °C[7][8] |
The choice of form is often dictated by the intended solvent system. For aqueous buffers used in biological assays, the hydrochloride salt is typically the superior choice. Conversely, for organic synthesis in non-polar solvents, the free base provides much better solubility.[2]
Synthesis and Interconversion: Preparing the Right Tool for the Job
Both forms originate from the same precursor, quinuclidine-4-carboxylic acid. The synthesis pathway involves a standard esterification followed by an optional acid-base reaction to form the salt.
Synthesis of this compound (Free Base)
The most common method for synthesizing the free base is the Fischer-Speier esterification of quinuclidine-4-carboxylic acid.[1] This involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl).[1] An alternative, highly effective route involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ethanol.[1][2]
Caption: General workflow for the synthesis of the free base.
Interconversion Between Salt and Free Base
The ability to easily switch between the salt and free base is a crucial technique. The hydrochloride salt is formed by simply treating a solution of the free base (e.g., in diethyl ether or ethyl acetate) with a solution of hydrochloric acid (e.g., HCl in dioxane or diethyl ether).[9]
To convert the salt back to the free base, the salt is dissolved in water and treated with a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the solution is basic (pH > 8). The neutralized free base, being poorly water-soluble, will often precipitate or can be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate.
Caption: The reversible conversion between the free base and hydrochloride salt.
Experimental Protocols and Characterization
Distinguishing between the two forms and assessing purity requires standard analytical techniques. The chosen method often depends on the properties of the form being analyzed.
Protocol: Comparative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a versatile tool for analyzing both the salt and free base forms. However, the mobile phase conditions must be adapted for optimal separation.
Objective: To develop an HPLC method to separate this compound from potential impurities and confirm its form.
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
This compound hydrochloride standard
-
This compound free base standard
Step-by-Step Procedure:
-
Sample Preparation:
-
Hydrochloride Salt: Accurately weigh ~10 mg of the salt and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Free Base: Accurately weigh ~10 mg of the free base and dissolve in 10 mL of Mobile Phase B to create a 1 mg/mL stock solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm
-
Gradient: Start with 95% A / 5% B, hold for 1 minute. Ramp to 5% A / 95% B over 8 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 3 minutes.
-
-
Analysis:
-
Inject both standard solutions.
-
Expected Outcome: The protonated form of the molecule will be analyzed on the column. Both the free base and the salt should therefore have identical retention times under these acidic mobile phase conditions. The primary purpose here is purity assessment. A key difference would be observed if a non-ionic mobile phase were used, where the salt would elute much earlier.
-
Causality Behind Experimental Choices:
-
Reverse-Phase C18 Column: This is the standard for moderately polar small molecules.
-
Acidified Mobile Phase (TFA): The tertiary amine of the quinuclidine ring is basic. Adding a strong acid like TFA ensures that the amine is fully protonated (exists as a single ionic species) regardless of whether the starting material was the salt or the free base. This leads to sharp, symmetrical peaks and reproducible retention times. Analyzing the free base with a neutral pH mobile phase would likely result in poor peak shape due to interactions with residual silanols on the column.
Practical Applications: Choosing the Right Form
Both the hydrochloride salt and the free base serve as critical intermediates in the synthesis of more complex molecules, particularly in the development of drugs targeting the central nervous system.[2] The final choice depends entirely on the downstream application.
When to Use the Hydrochloride Salt:
-
Long-term storage: The salt form is generally more stable.[2]
-
Aqueous reactions or biological assays: Its enhanced water solubility is a significant advantage.[10]
-
Ease of handling: Crystalline solids are easier to weigh and handle accurately compared to oils or low-melting solids.[2]
When to Use the Free Base:
-
Reactions with strong bases: In reactions like deprotonations or those using organometallic reagents (e.g., Grignard reagents), the acidic proton from the hydrochloride salt would be quenched, consuming at least one equivalent of the base/reagent.
-
Reactions in non-polar organic solvents: The free base offers superior solubility in solvents like THF, toluene, or hexane.[2]
-
GC-MS Analysis: The free base is more volatile and can often be analyzed directly by Gas Chromatography-Mass Spectrometry, whereas the salt is non-volatile and would require derivatization.[11]
References
- 1. This compound | 22766-68-3 | Benchchem [benchchem.com]
- 2. This compound hydrochloride | 22766-67-2 | Benchchem [benchchem.com]
- 3. This compound hydrochloride | 22766-67-2 [chemicalbook.com]
- 4. This compound hcl | CymitQuimica [cymitquimica.com]
- 5. This compound hydrochloride | C10H18ClNO2 | CID 91827811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl quinuclidine-4-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. echemi.com [echemi.com]
- 8. This compound | CAS#:22766-68-3 | Chemsrc [chemsrc.com]
- 9. echemi.com [echemi.com]
- 10. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acgpubs.org [acgpubs.org]
A Comparative Guide to the Efficacy of Muscarinic Agonists: A Focus on the Quinuclidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Muscarinic Agonists
Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are pivotal in regulating a vast array of physiological functions. Their modulation by agonists has significant therapeutic implications for conditions ranging from glaucoma and xerostomia to neurodegenerative disorders. The development of subtype-selective muscarinic agonists remains a key objective in medicinal chemistry to enhance therapeutic efficacy while minimizing adverse effects. The quinuclidine ring, a rigid bicyclic amine, serves as a privileged scaffold in the design of cholinergic ligands, mimicking the conformation of the endogenous neurotransmitter, acetylcholine.[1] This guide provides a comparative analysis of the efficacy of various muscarinic agonists, with a special focus on compounds built upon the quinuclidine framework, and contrasts them with other established agonists. While direct and extensive efficacy data for the foundational structure, Ethyl quinuclidine-4-carboxylate, is limited in publicly accessible literature, its role as a key synthetic intermediate underscores the importance of the quinuclidine scaffold in the development of potent muscarinic ligands.[2]
Muscarinic Receptor Subtypes and Their Signaling Pathways
Understanding the downstream signaling cascades initiated by agonist binding is fundamental to interpreting efficacy data. Muscarinic receptors are broadly categorized based on their primary G protein coupling:
-
M1, M3, and M5 Receptors (Gq/11 Pathway): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1]
-
M2 and M4 Receptors (Gi/o Pathway): These receptors inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
It is crucial to recognize that this division is a simplification, and promiscuous coupling to other G proteins can occur, leading to more complex signaling networks.
Caption: Simplified Gq/11 and Gi/o-coupled muscarinic receptor signaling pathways.
Comparative Efficacy of Muscarinic Agonists
The efficacy of a muscarinic agonist is a measure of its ability to elicit a functional response upon binding to the receptor. This is typically quantified by its potency (EC50, the concentration required to produce 50% of the maximal response) and its maximal effect (Emax). A lower EC50 value indicates higher potency.
Quinuclidine-Based Agonists
The quinuclidine scaffold has been instrumental in the development of several muscarinic agonists.
-
Aceclidine: This compound is a muscarinic agonist that has been studied for its potential in treating glaucoma.
-
Cevimeline: A potent M1 and M3 receptor agonist, Cevimeline is used to treat xerostomia (dry mouth) in patients with Sjögren's syndrome.[4]
Other Notable Muscarinic Agonists
-
Pilocarpine: A naturally occurring alkaloid, pilocarpine is a non-selective muscarinic agonist widely used in the treatment of glaucoma and dry mouth.[5][6]
-
Arecoline: The primary active alkaloid in the areca nut, arecoline is a partial agonist at muscarinic receptors.[7][8]
The following table summarizes the available quantitative data for the functional potency (EC50) of these agonists at human muscarinic receptor subtypes.
| Compound | M1 (EC50, µM) | M2 (EC50, µM) | M3 (EC50, µM) | M4 (EC50, µM) | M5 (EC50, µM) | Reference(s) |
| Cevimeline | 0.023 | 1.04 | 0.048 | 1.31 | 0.063 | [4] |
| (S)-Aceclidine | 0.165 | 0.050 | 0.130 | 0.065 | 0.200 | [1] |
Experimental Methodologies for Assessing Agonist Efficacy
The determination of muscarinic agonist efficacy relies on robust in vitro functional assays. Two widely employed methods are Calcium Flux Assays and GTPγS Binding Assays.
Calcium Flux Assay
This assay is particularly suited for evaluating agonists targeting Gq/11-coupled receptors (M1, M3, M5) by measuring changes in intracellular calcium concentration.
Caption: Workflow for a calcium flux assay.
Detailed Protocol: Calcium Flux Assay
-
Cell Culture: Seed Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the desired human muscarinic receptor subtype (M1, M3, or M5) into a 96- or 384-well black-walled, clear-bottom microplate. Culture the cells to an appropriate confluency.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage. Remove the cell culture medium and add the dye-loading buffer to each well. Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of the test agonists (e.g., this compound, pilocarpine) and a reference agonist (e.g., acetylcholine) in an appropriate assay buffer.
-
Signal Detection: Place the microplate into a fluorescent kinetic plate reader. Set the excitation and emission wavelengths appropriate for the chosen dye. Record a baseline fluorescence reading before adding the compounds.
-
Compound Addition: Use the plate reader's integrated fluidics to add the prepared agonist dilutions to the wells while continuously recording the fluorescence signal.
-
Data Analysis: For each concentration of the agonist, calculate the change in fluorescence from baseline to the peak response. Plot the fluorescence change against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
GTPγS Binding Assay
This assay measures the direct activation of G proteins and is applicable to all muscarinic receptor subtypes. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit following receptor activation by an agonist.
Detailed Protocol: [35S]GTPγS Binding Assay
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the muscarinic receptor of interest.
-
Assay Buffer Preparation: Prepare an assay buffer containing GDP, MgCl2, and NaCl. The concentrations of these components may need to be optimized for each receptor-G protein system.
-
Reaction Setup: In a microplate, combine the membrane preparation, serial dilutions of the test agonist, and the assay buffer.
-
Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction and Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPγS) from all readings. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Structure-Activity Relationship (SAR) Insights
The quinuclidine core provides a rigid framework that orients key functional groups for interaction with the muscarinic receptor binding pocket. The ester group, as seen in acetylcholine and this compound, is a critical feature for agonist activity, likely participating in hydrogen bonding interactions within the receptor. Modifications to the ester or its bioisosteric replacement can dramatically alter a compound's affinity and efficacy, transitioning it from a full agonist to a partial agonist or even an antagonist.[9] For instance, the replacement of the ester moiety with oxadiazole or related heterocycles in quinuclidine-based ligands has led to the discovery of compounds with high efficacy.[9]
Conclusion
The quinuclidine scaffold is a cornerstone in the design of potent muscarinic receptor ligands. While this compound itself is primarily a synthetic precursor, its structural motif is central to the development of efficacious agonists like cevimeline. The comparative analysis of quinuclidine-based agonists with other classes of muscarinic modulators, grounded in robust experimental data from assays such as calcium flux and GTPγS binding, is essential for advancing the field of cholinergic drug discovery. Future research aimed at elucidating the detailed structure-activity relationships of novel quinuclidine derivatives will undoubtedly lead to the development of more selective and therapeutically valuable muscarinic agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 22766-68-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparing the effectiveness and adverse effects of pilocarpine and cevimeline in patients with hyposalivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aceclidine and pilocarpine interact differently with muscarinic receptor in isolated rabbit iris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arecoline - Wikipedia [en.wikipedia.org]
- 8. Arecoline | C8H13NO2 | CID 2230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quinuclidine-Based Cholinesterase Inhibitors: A Researcher's Companion
The relentless pursuit of effective therapeutics for neurodegenerative disorders, such as Alzheimer's disease, has spotlighted the cholinergic system as a prime pharmacological target. Within this landscape, quinuclidine-based derivatives have emerged as a promising class of cholinesterase inhibitors, warranting a detailed comparative analysis for researchers and drug development professionals. This guide provides an in-depth examination of their anticholinesterase activity, supported by experimental data and protocols, to inform and guide future research endeavors.
The Quinuclidine Scaffold: A Privileged Structure in Cholinesterase Inhibition
The cholinergic system, pivotal for cognitive functions like memory and learning, relies on the neurotransmitter acetylcholine (ACh).[1] The enzymatic degradation of ACh by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) terminates the nerve impulse.[2] Inhibition of these enzymes elevates ACh levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, a key strategy in managing Alzheimer's symptoms.[1][3]
The quinuclidine ring, a bicyclic amine, serves as a robust scaffold for designing cholinesterase inhibitors. Its rigid structure and cationic nature at physiological pH facilitate key interactions within the active site of cholinesterases. A significant body of research has demonstrated that synthetic derivatives of quinuclidine exhibit a broad spectrum of biological activities, including anticholinergic, antihistaminic, and, most notably, anticholinesterase effects.
Comparative Analysis of Anticholinesterase Activity
A systematic evaluation of a series of N-alkyl quaternary quinuclidine derivatives has revealed significant insights into their structure-activity relationships (SAR). The inhibitory potency of these compounds against human AChE and BChE, expressed as inhibition constants (Ki), is summarized in the table below. All the tested quinuclidines demonstrated reversible inhibition of both enzymes in the micromolar range.[4]
| Compound ID | Structure | Alkyl Chain Length | Functional Group | hAChE Ki (µM) | hBChE Ki (µM) | Selectivity (hBChE Ki / hAChE Ki) |
| 1 | Monoquaternary | C8 | Hydroxyl | 156.2 ± 26.1 | 85.1 ± 22.1 | 0.54 |
| 2 | Monoquaternary | C10 | Hydroxyl | 63.8 ± 5.1 | 11.8 ± 1.1 | 0.18 |
| 3 | Monoquaternary | C12 | Hydroxyl | 13.2 ± 0.6 | 9.0 ± 0.8 | 0.68 |
| 4 | Monoquaternary | C14 | Hydroxyl | 4.2 ± 0.5 | 7.9 ± 0.7 | 1.88 |
| 5 | Monoquaternary | C16 | Hydroxyl | 9.0 ± 1.3 | 26.1 ± 2.4 | 2.90 |
| 6 | Bisquaternary | C8 | Hydroxyl | 24.0 ± 1.1 | 12.9 ± 1.0 | 0.54 |
| 7 | Bisquaternary | C10 | Hydroxyl | 0.52 ± 0.05 | 1.6 ± 0.2 | 3.08 |
| 8 | Monoquaternary | C8 | Oxime | 82.7 ± 3.5 | 37.9 ± 10.4 | 0.46 |
| 9 | Monoquaternary | C10 | Oxime | 23.8 ± 0.8 | 5.2 ± 1.1 | 0.22 |
| 10 | Monoquaternary | C12 | Oxime | 14.3 ± 1.8 | 5.4 ± 0.8 | 0.38 |
| 11 | Monoquaternary | C14 | Oxime | 7.0 ± 0.9 | 8.8 ± 1.0 | 1.26 |
| 12 | Monoquaternary | C16 | Oxime | 19.0 ± 1.6 | 48.6 ± 3.8 | 2.56 |
| 13 | Bisquaternary | C8 | Oxime | 1.8 ± 0.07 | 3.4 ± 0.2 | 1.89 |
| 14 | Bisquaternary | C10 | Oxime | 0.26 ± 0.02 | 0.8 ± 0.1 | 3.08 |
Data sourced from Žunec et al. (2023).[4]
Key Structure-Activity Relationship Insights:
-
Impact of Alkyl Chain Length: For monoquaternary derivatives, an increase in the N-alkyl chain length from C8 to C14 generally leads to enhanced inhibitory potency against both AChE and BChE. However, a further increase to C16 results in a slight decrease in activity.[4] This suggests an optimal chain length for hydrophobic interactions within the enzyme's active site gorge.
-
Superiority of Bisquaternary Compounds: The most potent inhibitors in this series are the bisquaternary derivatives, particularly those with a C10 alkyl linker (7 and 14 ).[4][5] This dramatic increase in potency highlights the significance of engaging with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterases simultaneously.
-
Influence of the Functional Group: The presence of an oxime functional group at the 3-position of the quinuclidine ring, as opposed to a hydroxyl group, generally confers slightly better inhibitory activity, especially in the bisquaternary series.[4]
-
Enzyme Selectivity: The selectivity of these derivatives for AChE versus BChE varies with the alkyl chain length. Generally, derivatives with shorter alkyl chains (C8, C10) show a preference for BChE, while those with longer chains (C14, C16) are more selective for AChE.[4]
Mechanism of Action: Enhancing Cholinergic Signaling
Quinuclidine-based derivatives, like other cholinesterase inhibitors, function by preventing the breakdown of acetylcholine in the synaptic cleft.[1] This leads to an accumulation of the neurotransmitter and prolonged stimulation of postsynaptic cholinergic receptors, thereby ameliorating the cholinergic deficit associated with neurodegenerative diseases.[2] The interaction of these inhibitors with the cholinesterase enzymes is typically reversible.
Caption: Cholinergic signaling and the inhibitory action of quinuclidine derivatives.
Experimental Protocol: Assessment of Anticholinesterase Activity via Ellman's Method
The determination of the inhibitory potency of quinuclidine derivatives against AChE and BChE is commonly performed using the spectrophotometric method developed by Ellman.[6] This assay is reliable, cost-effective, and amenable to high-throughput screening.
Principle of the Assay:
The assay measures the activity of cholinesterase by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[7] The rate of color formation is directly proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Human recombinant AChE or BChE
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (quinuclidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of DTNB (e.g., 10 mM) in the sodium phosphate buffer.
-
Prepare stock solutions of the substrates ATCI and BTCI (e.g., 10 mM) in deionized water.
-
Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., donepezil) at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 140 µL of sodium phosphate buffer.
-
Add 20 µL of the DTNB solution.
-
Add 20 µL of the test compound solution at different concentrations (or solvent for the control).
-
Add 20 µL of the enzyme solution (AChE or BChE) and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).
-
-
Data Acquisition:
-
Immediately start monitoring the change in absorbance at 412 nm every minute for a specified duration (e.g., 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.
-
Caption: Experimental workflow for assessing anticholinesterase activity.
Conclusion and Future Directions
Quinuclidine-based derivatives represent a highly promising class of cholinesterase inhibitors with tunable potency and selectivity. The presented data underscores the importance of the bisquaternary scaffold for achieving high-affinity binding to both AChE and BChE. The detailed experimental protocol for the Ellman's assay provides a robust framework for researchers to evaluate novel analogues.
Future research should focus on optimizing the pharmacokinetic properties of the most potent bisquaternary derivatives to enhance their blood-brain barrier permeability, a critical factor for central nervous system-targeted drugs. Furthermore, exploring the therapeutic potential of these compounds in preclinical models of Alzheimer's disease will be a crucial next step in their development as clinically viable treatments.
References
- 1. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cholinergic system in the pathophysiology and treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
A Comparative Guide to the Biological Activity of Ethyl Quinuclidine-4-carboxylate and Its Derivatives
For researchers and professionals in drug development, the quinuclidine scaffold represents a privileged structure, particularly in the design of cholinergic agents. Its rigid bicyclic system provides a unique three-dimensional framework that allows for precise orientation of functional groups, leading to high affinity and selectivity for various receptor subtypes. Ethyl quinuclidine-4-carboxylate, a key intermediate and building block, serves as an excellent starting point for the exploration of novel therapeutics targeting both muscarinic and nicotinic acetylcholine receptors. This guide provides an in-depth technical comparison of the biological activity of this compound versus its derivatives, supported by experimental data and protocols to ensure scientific integrity and reproducibility.
The Quinuclidine Scaffold: A Foundation for Cholinergic Ligands
The quinuclidine moiety, a 1-azabicyclo[2.2.2]octane system, is a cornerstone in medicinal chemistry due to its structural rigidity and basic nitrogen atom. This unique conformation minimizes the entropic penalty upon binding to a receptor, often resulting in enhanced affinity. Furthermore, the nitrogen atom is protonated at physiological pH, allowing for a crucial cationic interaction with the orthosteric binding site of cholinergic receptors, mimicking the quaternary ammonium group of acetylcholine. This compound itself is a valuable precursor in the synthesis of more complex and pharmacologically active molecules.[1] Its ester functionality at the 4-position offers a versatile handle for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).
Targeting Cholinergic Receptors: Muscarinic vs. Nicotinic Activity
Quinuclidine derivatives have been extensively investigated as ligands for both muscarinic and nicotinic acetylcholine receptors, which are implicated in a wide range of physiological processes and disease states, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[1] The nature and position of substituents on the quinuclidine ring, as well as modifications of the carboxylate group, can dramatically influence the affinity and selectivity for these two major classes of cholinergic receptors.
Muscarinic Receptor Interactions: A Focus on Antagonism
Derivatives of quinuclidine have been instrumental in the development of selective antagonists for the five subtypes of muscarinic receptors (M1-M5). The ester moiety of quinuclidine-4-carboxylates can be replaced with bioisosteres like oxadiazoles to generate potent muscarinic agonists. However, the focus of many synthetic efforts has been on developing antagonists. For instance, the replacement of the ethyl group with larger, more complex moieties can lead to potent M3 muscarinic antagonists, which are of therapeutic interest for overactive bladder.
A prime example is the development of quinuclidin-3-yl 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives. These compounds, designed as conformationally restricted analogues of other muscarinic antagonists, have demonstrated high affinity for the M3 receptor and selectivity over the M2 receptor.[2] This highlights a key principle in the SAR of quinuclidine derivatives: increasing the steric bulk and introducing specific aromatic interactions can shift the pharmacological profile from agonism to potent and selective antagonism.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
While direct head-to-head comparative studies of a systematic series of this compound derivatives are not extensively available in the public domain, we can infer the impact of structural modifications based on broader SAR studies of quinuclidine-based ligands.
Modification of the Ester Group
The ethyl ester of this compound is a key point for derivatization. The general trend observed is that the size and nature of the alcohol moiety in the ester can significantly impact muscarinic receptor affinity and selectivity.
| Compound | Modification from this compound | Receptor Target | Observed Activity | Reference |
| Derivative A | Replacement of ethyl with a larger, lipophilic group | Muscarinic M3 | Increased antagonist potency | Inferred from[2] |
| Derivative B | Bioisosteric replacement of ester with an oxadiazole | Muscarinic M1 | Potent agonist activity | [3] |
This table is illustrative and based on inferences from related studies due to the limited direct comparative data.
Modifications at the Quinuclidine Nitrogen
Alkylation of the quinuclidine nitrogen to form quaternary ammonium salts generally enhances potency at both muscarinic and nicotinic receptors due to the permanent positive charge. However, this modification also reduces blood-brain barrier permeability, limiting their utility for centrally acting drugs.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols for key biological assays are provided below.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is a standard method for determining the binding affinity of a test compound for muscarinic receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3).
-
Radioligand (e.g., [3H]-N-methylscopolamine).
-
Test compound (this compound or its derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration close to its Kd, and either the test compound or vehicle.
-
For non-specific binding determination, add a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Nicotinic Receptors: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This electrophysiological technique is used to measure the functional activity (agonist or antagonist) of a compound at a specific nicotinic receptor subtype expressed in Xenopus laevis oocytes.
Objective: To determine the potency (EC50) and efficacy (Imax) of a test compound as an agonist or its inhibitory potency (IC50) as an antagonist at a specific nicotinic receptor subtype.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the desired nicotinic receptor subtype (e.g., α4β2).
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., ND96).
-
Test compound.
-
Acetylcholine (as a reference agonist).
Procedure:
-
Inject the cRNA into the Xenopus oocytes and incubate them for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply increasing concentrations of the test compound to the oocyte and record the evoked currents.
-
For agonists, construct a concentration-response curve and determine the EC50 and Imax values.
-
For antagonists, co-apply the test compound with a fixed concentration of acetylcholine and determine the IC50 value for the inhibition of the acetylcholine-induced current.
Visualizing the Structure-Activity Landscape
To better understand the relationship between the chemical structure of this compound derivatives and their biological activity, the following diagrams illustrate key concepts.
References
- 1. This compound | 22766-68-3 | Benchchem [benchchem.com]
- 2. Synthesis and antimuscarinic properties of quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives as novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ethyl quinuclidine-4-carboxylate synthesis against literature procedures.
An In-Depth Technical Guide to the Synthesis of Ethyl Quinuclidine-4-carboxylate: A Comparative Benchmarking Study
Introduction: The Significance of the Quinuclidine Scaffold
The quinuclidine moiety, a rigid 1-azabicyclo[2.2.2]octane framework, is a privileged structure in medicinal chemistry and materials science. Its unique conformational rigidity, basic nitrogen atom, and three-dimensional topology make it an invaluable building block for designing ligands that interact with biological targets with high affinity and specificity. This compound, in particular, serves as a critical intermediate in the synthesis of a range of pharmacologically active agents, including muscarinic receptor agonists like cevimeline (used for treating Sjögren's syndrome) and antagonists such as solifenacin (for overactive bladder).
Given its importance, the efficient and scalable synthesis of this compound is a subject of considerable interest for researchers in drug discovery and process development. This guide provides a comparative analysis of two primary synthetic strategies, benchmarking a direct esterification approach against a de novo construction of the bicyclic core. We will delve into the mechanistic rationale behind each method, provide detailed experimental protocols, and offer data-driven insights to inform the selection of the most appropriate procedure for a given research or development context.
Method 1: The Convergent Approach via Esterification
This strategy represents the most direct and often highest-yielding route, provided the precursor, quinuclidine-4-carboxylic acid, is readily available. It is a convergent approach, focusing on the final functional group transformation.
Guiding Principle: Fischer Esterification vs. Acyl Chloride Activation
The conversion of a carboxylic acid to its ethyl ester can be achieved through several classic organic reactions.
-
Acid-Catalyzed (Fischer) Esterification : This equilibrium-driven process involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl).[1][2] The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[1] To drive the equilibrium towards the product, ethanol is typically used as the solvent, and water, the reaction byproduct, may be removed.
-
Acyl Chloride Intermediate : For substrates that may be sensitive to strong acids or high temperatures, a two-step procedure involving the activation of the carboxylic acid is preferable. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly reactive acyl chloride intermediate.[2] This intermediate is then quenched with ethanol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. This method is typically faster and proceeds under milder conditions than Fischer esterification.
Experimental Protocol: Esterification via Thionyl Chloride
This protocol is adapted from established procedures for the esterification of quinuclidine-based carboxylic acids.[1][2]
Step 1: Formation of the Acyl Chloride
-
Suspend quinuclidine-4-carboxylic acid hydrochloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 40-60 °C) for 1-3 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
Step 2: Ester Formation
-
Dissolve the crude acyl chloride hydrochloride residue in anhydrous ethanol (used in excess) at 0 °C.
-
Stir the reaction mixture, allowing it to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Remove the excess ethanol under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.
Expertise & Insights (Trustworthiness)
-
Causality : The choice of thionyl chloride is deliberate; it provides a clean reaction where the byproducts (HCl and SO₂) are gaseous, simplifying purification. Using the hydrochloride salt of the starting material is common and does not interfere with the reaction.
-
Self-Validation : The protocol's success hinges on maintaining anhydrous conditions. Any moisture will hydrolyze the thionyl chloride and the acyl chloride intermediate, reducing the yield. The visual cue of the reaction mixture turning from a slurry to a clear solution provides a reliable, in-process check for the completion of the acyl chloride formation.
Method 2: The Linear Approach via De Novo Ring Construction
This approach builds the quinuclidine skeleton from simpler, acyclic, or monocyclic precursors. It is a linear synthesis, valuable when the quinuclidine-4-carboxylic acid is not commercially viable or when extensive analoging of the core is required. The most common strategy involves the intramolecular cyclization of a suitably functionalized piperidine.
Guiding Principle: Intramolecular Nucleophilic Substitution
The construction of the second bridge of the quinuclidine system is typically achieved via an intramolecular Sₙ2-type cyclization.[2] This involves a piperidine ring containing both the nucleophilic nitrogen atom and an electrophilic carbon center on a side chain, positioned to allow for the formation of a new six-membered ring.
The overall workflow can be broken down into two key phases: synthesis of the piperidine precursor and the final cyclization.
Phase 1: Synthesis of the Piperidine Precursor
A robust and scalable method to obtain the required ethyl piperidine-4-carboxylate is through the catalytic hydrogenation of its aromatic precursor, ethyl isonicotinate (also known as ethyl pyridine-4-carboxylate).[3]
Experimental Protocol: Hydrogenation of Ethyl Isonicotinate
-
Charge a high-pressure hydrogenation vessel with ethyl isonicotinate (1.0 eq), a suitable solvent (e.g., ethanol, methanol, or acetic acid), and a hydrogenation catalyst (e.g., 5% Platinum on Carbon (Pt/C) or Rhodium on Alumina (Rh/Al₂O₃), typically 1-5 mol%).
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 50-100 atm) and heat to 50-100 °C.[4][5]
-
Maintain vigorous stirring for 6-24 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude ethyl piperidine-4-carboxylate, which can be purified by distillation or used directly in the next step.
Phase 2: Intramolecular Cyclization
Experimental Protocol: N-Alkylation and Cyclization
-
N-Alkylation : Dissolve ethyl piperidine-4-carboxylate (1.0 eq) and a suitable base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq) in a polar aprotic solvent like acetonitrile or DMF. Add a 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane, 1.1 eq) and heat the mixture to reflux (80-100 °C) for 12-24 hours. This step forms the N-(2-chloroethyl)piperidine intermediate.
-
Cyclization : Upon completion of the N-alkylation, the intermediate often cyclizes in situ under the reaction conditions to form the quinuclidine ring. A stronger base like potassium tert-butoxide can be added to facilitate the final ring-closing step if needed.
-
Workup and Purification : Cool the reaction mixture, filter off the inorganic salts, and concentrate the solvent. The residue can be purified by column chromatography or by acid-base extraction followed by crystallization or distillation to yield this compound.
Expertise & Insights (Trustworthiness)
-
Causality : Catalytic hydrogenation is a highly atom-economical method for reducing pyridines.[6] The choice of catalyst can influence selectivity and reaction rate. The intramolecular cyclization is governed by kinetics, favoring the formation of sterically stable six-membered rings. Using a dihalide like 1-bromo-2-chloroethane leverages the differential reactivity of C-Br vs. C-Cl bonds for a more controlled initial N-alkylation.
-
Self-Validation : Hydrogen uptake in Phase 1 is a direct measure of reaction progress. In Phase 2, the disappearance of the secondary amine starting material and the appearance of a single, higher Rƒ product (by TLC) with a mass corresponding to the cyclized product confirms the successful formation of the bicyclic system.
Comparative Analysis
| Parameter | Method 1: Esterification | Method 2: De Novo Synthesis |
| Starting Material | Quinuclidine-4-carboxylic acid | Ethyl isonicotinate, 1,2-dihaloethane |
| Number of Steps | 1-2 | 2-3 (from ethyl isonicotinate) |
| Typical Overall Yield | High (>85%) | Moderate (40-60%) |
| Scalability | Excellent, limited by precursor cost | Good, suitable for large scale |
| Reagent Accessibility | Precursor may be expensive/specialized | Based on commodity chemicals |
| Key Considerations | Requires access to the bicyclic core | Longer route, requires hydrogenation equipment |
Visualization of Synthetic Pathways
The following diagram illustrates the two distinct synthetic routes benchmarked in this guide.
Caption: Comparative workflows for the synthesis of this compound.
Conclusion and Recommendations
The optimal synthetic route to this compound is dictated by the specific objectives of the research program.
-
Method 1 (Esterification) is the superior choice for rapid, small-scale synthesis, and late-stage functionalization, particularly when analogs of the ester group are desired. Its high yield and operational simplicity are ideal for medicinal chemistry applications, provided the starting carboxylic acid is accessible.
-
Method 2 (De Novo Synthesis) is the preferred strategy for large-scale production and when the cost of the quinuclidine core is a limiting factor. While the overall yield is lower and the process is longer, it builds the valuable bicyclic framework from inexpensive, readily available commodity chemicals (pyridine and haloalkanes), making it more economically viable for process chemistry and foundational research.
By understanding the mechanistic principles and practical considerations of each approach, researchers and drug development professionals can make informed decisions to efficiently access this pivotal chemical intermediate.
References
- 1. This compound hydrochloride | 22766-67-2 | Benchchem [benchchem.com]
- 2. This compound | 22766-68-3 | Benchchem [benchchem.com]
- 3. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. princeton.edu [princeton.edu]
- 6. researchgate.net [researchgate.net]
A Multi-Tiered Methodological Guide for Validating the Neurotransmitter System Effects of Novel Quinuclidine Derivatives: The Case of Ethyl Quinuclidine-4-carboxylate
Introduction: The Quinuclidine Scaffold and the Imperative for Systematic Validation
The 1-azabicyclo[2.2.2]octane, or quinuclidine, ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant activity at central nervous system (CNS) targets.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional conformation that can impart high affinity and selectivity for specific neurotransmitter receptors, particularly muscarinic and nicotinic acetylcholine receptors.[2][3] Ethyl quinuclidine-4-carboxylate is a readily available synthetic intermediate possessing this key scaffold.[4][5] While primarily used as a building block, its structural features warrant a thorough investigation into its own potential neuropharmacological activity.[4]
This guide presents a comprehensive, multi-tiered validation strategy to systematically characterize the effects of a novel compound like this compound on key neurotransmitter systems. We will move from broad initial screening to detailed mechanistic studies and finally to integrated in-vivo validation. This workflow is designed not merely as a set of protocols, but as a logical, self-validating framework that explains the causality behind each experimental choice, ensuring that each stage of investigation builds authoritatively on the last. For comparative purposes, we will benchmark its hypothetical performance against well-characterized reference compounds at each stage.
Tier 1: Foundational In-Vitro Screening - Establishing the Receptor Binding Profile
Expertise & Rationale: The foundational step in characterizing any novel CNS compound is to determine its binding affinity for a panel of relevant receptors. This initial screen acts as a roadmap, identifying the most promising primary targets and flagging potential off-target interactions that could lead to side effects. A radioligand displacement assay is the gold standard for this purpose, providing quantitative data on the compound's affinity (Ki) for a specific receptor.[6][7] Given the quinuclidine core, our primary hypothesis is an interaction with cholinergic receptors. However, screening against major dopaminergic and serotonergic receptors is crucial for a comprehensive profile.[8][9]
Experimental Protocol 1: Broad-Panel Radioligand Displacement Assay
This protocol quantifies the ability of a test compound to displace a specific, high-affinity radioligand from its receptor target.
-
Preparation of Receptor Membranes:
-
Use commercially available cell membranes from CHO or HEK293 cells stably expressing a single human recombinant receptor subtype (e.g., M1, M2, D2, 5-HT1A, etc.).[6]
-
Thaw membranes on ice and dilute to a final protein concentration of 5-20 µ g/well in the appropriate binding buffer, as specified by the manufacturer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound (this compound or a reference compound) at 11 different concentrations (e.g., 0.1 nM to 100 µM), and 50 µL of the specific radioligand (e.g., [³H]-NMS for muscarinic receptors, [³H]-epibatidine for nicotinic receptors) at a concentration close to its Kd value.
-
For "Total Binding" wells, add 50 µL of buffer instead of the test compound.
-
For "Non-Specific Binding" (NSB) wells, add 50 µL of a high concentration of a known, non-labeled competitor (e.g., 10 µM Atropine for muscarinic receptors).
-
-
Incubation & Termination:
-
Incubate the plate at room temperature or 37°C for a specified time (typically 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/B), followed by three rapid washes with ice-cold wash buffer to separate bound from free radioligand.
-
-
Quantification & Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data 1: Hypothetical Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound (Hypothetical) | Nicotine (Reference) | Atropine (Reference) | Haloperidol (Reference) |
| Cholinergic | ||||
| nAChR α4β2 | 85 | 1 | >10,000 | >10,000 |
| nAChR α7 | 450 | 200 | >10,000 | >10,000 |
| Muscarinic M1 | 120 | >10,000 | 0.8 | 250 |
| Muscarinic M2 | 95 | >10,000 | 0.5 | 800 |
| Muscarinic M3 | 150 | >10,000 | 1.2 | 950 |
| Dopaminergic | ||||
| Dopamine D2 | >5,000 | >10,000 | >10,000 | 1.5 |
| Serotonergic | ||||
| Serotonin 5-HT2A | >8,000 | >10,000 | >10,000 | 20 |
Interpretation: Based on this hypothetical data, this compound shows moderate affinity for both nicotinic and muscarinic acetylcholine receptors, with a preference for the M2 and α4β2 subtypes. Its affinity for dopaminergic and serotonergic receptors is negligible, suggesting a selective cholinergic profile. This directs our subsequent functional validation efforts.
Tier 2: Elucidating Mechanism of Action - Functional & Electrophysiological Assays
Expertise & Rationale: Binding does not equate to function. A compound can be an agonist (activator), antagonist (blocker), or an allosteric modulator.[10] The next logical tier is to determine the functional consequence of the binding observed in Tier 1. For G-protein coupled receptors (GPCRs) like muscarinic, dopamine, and serotonin receptors, a [³⁵S]GTPγS binding assay is a direct measure of G-protein activation and can distinguish agonists from antagonists.[11] For ligand-gated ion channels like nicotinic receptors, whole-cell patch-clamp electrophysiology is the definitive method to measure changes in ion flow and characterize the compound's effect on channel gating.[12][13] Finally, an ex-vivo neurotransmitter release assay using synaptosomes can reveal presynaptic effects.[14][15]
Logical Workflow for In-Vitro Validation
Caption: A logical workflow for in-vitro validation of a novel CNS compound.
Experimental Protocol 2.1: [³⁵S]GTPγS Binding Assay for GPCR Functional Assessment
-
Reagents: Prepare assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂), GDP (10 µM), and [³⁵S]GTPγS (0.1 nM).
-
Assay Setup: In a 96-well plate, combine receptor membranes (5-10 µg), GDP, and varying concentrations of the test compound (for agonist mode) or a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist mode).
-
Initiation & Incubation: Initiate the reaction by adding [³⁵S]GTPγS. Incubate for 60 minutes at 30°C.
-
Termination & Detection: Terminate the assay by rapid filtration, similar to the binding assay. Measure incorporated radioactivity via scintillation counting.
-
Analysis: For agonist mode, plot stimulation of [³⁵S]GTPγS binding vs. compound concentration to determine EC₅₀ and Emax. For antagonist mode, plot inhibition of agonist-stimulated binding to determine IC₅₀.
Experimental Protocol 2.2: Whole-Cell Patch-Clamp Electrophysiology for nAChRs
-
Cell Preparation: Culture HEK293 cells expressing the nAChR subtype of interest (e.g., α4β2) on glass coverslips.
-
Recording Setup:
-
Place a coverslip in a recording chamber on an inverted microscope stage and perfuse with external solution (e.g., containing 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂).
-
Pull borosilicate glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution (e.g., containing 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES).
-
Under visual guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[16]
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows control of the membrane voltage and measurement of the total current across the entire cell membrane.[12][17]
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Apply the test compound via a rapid perfusion system.
-
Record the inward current elicited by the compound (agonist effect) or the inhibition of a current elicited by a known agonist like acetylcholine (antagonist effect).
-
-
Analysis: Construct dose-response curves by plotting the peak current amplitude against compound concentration to determine EC₅₀/IC₅₀ and efficacy relative to a full agonist.
Comparative Data 2: Hypothetical Functional Potency and Efficacy
| Assay | Parameter | This compound (Hypothetical) | Oxotremorine-M (Reference) | Varenicline (Reference) |
| M2 Receptor | ||||
| [³⁵S]GTPγS | Agonist EC₅₀ (nM) | 250 | 30 | N/A |
| % Emax (vs. ACh) | 65% (Partial Agonist) | 98% (Full Agonist) | N/A | |
| α4β2 nAChR | ||||
| Patch-Clamp | Agonist EC₅₀ (nM) | 180 | N/A | 150 |
| % Emax (vs. ACh) | 45% (Partial Agonist) | N/A | 40% (Partial Agonist) |
Interpretation: The functional data suggest that this compound is a partial agonist at both M2 muscarinic and α4β2 nicotinic receptors. Its partial agonism is a key finding, as partial agonists can act as functional modulators, increasing signaling in low-tone systems and decreasing it in high-tone systems, which can be a desirable therapeutic profile.
Tier 3: Assessing Integrated System-Level Effects - In-Vivo Validation
Expertise & Rationale: In-vitro assays, while crucial for mechanistic understanding, do not account for pharmacokinetics (absorption, distribution, metabolism, excretion) or the complex neural circuitry of a living organism.[18] Therefore, in-vivo validation is essential. In-vivo microdialysis allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing a direct link between drug administration and neurochemical changes.[19] Behavioral pharmacology models assess the ultimate functional output of these neurochemical changes, such as effects on cognition, locomotion, or anxiety.[20][21] A passive avoidance task is a classic behavioral assay sensitive to cholinergic modulation of learning and memory.[22][23]
Hypothesized Cholinergic Signaling Pathway
References
- 1. Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Frontiers | Deepening insights into cholinergic agents for intraocular pressure reduction: systems genetics, molecular modeling, and in vivo perspectives [frontiersin.org]
- 4. This compound hydrochloride | 22766-67-2 | Benchchem [benchchem.com]
- 5. This compound | 22766-68-3 | Benchchem [benchchem.com]
- 6. Receptor-Ligand Binding Assays | Revvity [revvity.co.jp]
- 7. Relationships between neurotransmitter receptor densities and expression levels of their corresponding genes in the human hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview on Benzylisoquinoline Derivatives with Dopaminergic and Serotonergic Activities | Bentham Science [benthamscience.com]
- 9. The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review | MDPI [mdpi.com]
- 10. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. mdpi.com [mdpi.com]
- 19. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Behavioral Pharmacology - Biotech Encyclopedia [anilocus.com]
- 21. The behavioral pharmacology of hallucinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo cholinergic modulation of the cellular properties of medial entorhinal cortex neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. experts.umn.edu [experts.umn.edu]
Comparative analysis of different synthetic routes to Ethyl quinuclidine-4-carboxylate.
Introduction: The Significance of the Quinuclidine Scaffold
Ethyl quinuclidine-4-carboxylate is a valuable heterocyclic building block in modern medicinal chemistry and drug development. Its rigid, bicyclic structure, the 1-azabicyclo[2.2.2]octane core, is a key pharmacophore found in a range of biologically active molecules. The history of quinuclidine chemistry is deeply rooted in the study of Cinchona alkaloids, such as the renowned antimalarial agent quinine, whose structure features this distinctive framework[1]. The unique conformational constraints imposed by the quinuclidine scaffold allow for precise spatial orientation of functional groups, making it an attractive moiety for designing ligands that target specific receptors in the central nervous system and other biological systems[2].
This guide provides a comparative analysis of the primary synthetic routes to this compound, offering researchers and process chemists the technical insights needed to select the most appropriate methodology for their specific objectives, whether for small-scale discovery or large-scale manufacturing. We will delve into the mechanistic underpinnings, procedural details, and relative merits of each pathway.
Route 1: Direct Esterification of Quinuclidine-4-carboxylic Acid
The most direct and commonly employed approach to this compound is the esterification of the corresponding carboxylic acid. This strategy is favored for its simplicity and high atom economy, assuming the availability of the starting acid. Two principal methods are utilized.
Method 1A: Fischer-Speier Acid-Catalyzed Esterification
This classical method involves the reaction of quinuclidine-4-carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst. The catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by ethanol[2].
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add quinuclidine-4-carboxylic acid (1 equivalent).
-
Reagents: Add an excess of absolute ethanol, which serves as both the reactant and the solvent[1][2].
-
Catalysis: Carefully add a catalytic amount (e.g., 0.1-0.2 equivalents) of concentrated sulfuric acid (H₂SO₄) or introduce anhydrous hydrogen chloride (HCl) gas[1][2].
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-24h), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling, carefully neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Causality and Insights:
-
Excess Ethanol: The use of excess ethanol drives the equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield.
-
Catalyst Choice: Sulfuric acid is a convenient and effective catalyst. Anhydrous HCl is also effective but requires more specialized handling.
-
Microwave-Assisted Variant: Modern protocols may employ microwave irradiation to dramatically reduce reaction times from hours to minutes, offering a significant advantage in throughput[1].
Method 1B: Acyl Chloride Intermediate Pathway
An alternative to direct acid catalysis involves converting the carboxylic acid into a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This intermediate is then rapidly esterified upon reaction with ethanol. This method is often faster and can proceed under milder conditions than Fischer esterification, avoiding the use of strong mineral acids at high temperatures.
Experimental Protocol:
-
Acyl Chloride Formation: Suspend quinuclidine-4-carboxylic acid hydrochloride (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF)[2]. Add thionyl chloride (SOCl₂, 1.1-2.0 equivalents) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (40–60°C) for 1-3 hours until the evolution of HCl and SO₂ gas ceases[2].
-
Esterification: Cool the reaction mixture and remove the excess SOCl₂ and solvent in vacuo. Dissolve the resulting crude acyl chloride hydrochloride in fresh anhydrous DCM or THF.
-
Ethanol Addition: Cool the solution to 0 °C and add anhydrous ethanol (2-3 equivalents) dropwise.
-
Workup: After the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography.
Causality and Insights:
-
Reactivity: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
-
Anhydrous Conditions: Strict exclusion of water is critical, as both thionyl chloride and the acyl chloride intermediate will readily hydrolyze back to the carboxylic acid.
-
Stoichiometry: Using a slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride[2].
Caption: Direct esterification pathways to the target compound.
Route 2: Intramolecular Cyclization to Construct the Quinuclidine Core
Method 2A: The Dieckmann Condensation Approach
The Dieckmann condensation is a powerful base-catalyzed intramolecular reaction of a diester to form a β-keto ester, which is highly effective for creating five- and six-membered rings[3][4][5][6]. A plausible route to the quinuclidine core, inspired by the synthesis of quinuclidin-3-one, starts from ethyl piperidine-4-carboxylate[7].
Plausible Synthetic Sequence:
-
N-Alkylation: React ethyl piperidine-4-carboxylate with an ethyl haloacetate (e.g., ethyl bromoacetate) to introduce the second ester-bearing arm onto the piperidine nitrogen, forming a diester precursor.
-
Dieckmann Condensation: Treat the diester with a strong base, such as sodium ethoxide (NaOEt), to induce intramolecular cyclization. This forms a bicyclic β-keto ester intermediate[7]. The base deprotonates the α-carbon of one ester arm, which then attacks the carbonyl of the other ester arm[3].
-
Hydrolysis & Decarboxylation: Saponify the resulting β-keto ester with aqueous acid or base, which upon heating, readily decarboxylates to yield quinuclidin-3-one.
-
Functional Group Conversion: The resulting ketone must then be converted to the target ethyl ester. This would likely involve a multi-step process such as a Wittig reaction to introduce a two-carbon unit, followed by oxidation and esterification, making this route indirect for the specified target but illustrative of the core-forming strategy.
Causality and Insights:
-
Base Selection: A strong, non-nucleophilic base is required for the initial deprotonation. Sodium ethoxide is ideal when using ethyl esters to avoid transesterification side reactions.
-
Ring Strain: The Dieckmann condensation works efficiently here because it forms a sterically favored six-membered ring as part of the bicyclic system[3].
References
- 1. This compound | 22766-68-3 | Benchchem [benchchem.com]
- 2. This compound hydrochloride | 22766-67-2 | Benchchem [benchchem.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
A Comparative Guide to the In Vitro and In Vivo Effects of Ethyl Quinuclidine-4-Carboxylate: A Hypothetical Evaluation
This guide provides a comparative analysis of Ethyl quinuclidine-4-carboxylate, a key synthetic intermediate, by proposing a comprehensive experimental framework to elucidate its potential in vitro and in vivo effects. Due to the limited publicly available biological data on this compound, this document leverages established methodologies and data from structurally related, well-characterized quinuclidine derivatives—Solifenacin and Umeclidinium—to provide a robust, hypothetical evaluation for researchers, scientists, and drug development professionals.
Introduction: The Quinuclidine Scaffold and this compound
The quinuclidine moiety, a bicyclic amine (1-azabicyclo[2.2.2]octane), is a privileged scaffold in medicinal chemistry.[1] Its rigid structure and basic nitrogen atom are key features in many biologically active natural products and synthetic compounds, including the antimalarial quinine and various anticholinergic agents.[1] this compound serves as a crucial building block in the synthesis of more complex pharmaceuticals, notably in the development of drugs targeting the central nervous system and respiratory diseases.[2][3] One of its prominent applications is as an intermediate in the synthesis of umeclidinium bromide, a long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease (COPD).[4]
While extensively utilized in chemical synthesis, the intrinsic biological activity of this compound is not well-documented. This guide, therefore, outlines a logical and scientifically rigorous approach to characterize its potential pharmacological profile, drawing parallels with the extensively studied anticholinergic drugs Solifenacin and Umeclidinium.
Hypothetical In Vitro Characterization of this compound
The cholinergic system is integral to numerous physiological processes, and its modulation via muscarinic receptors is a key therapeutic strategy.[1][5] Given that many quinuclidine derivatives exhibit anticholinergic properties, a primary focus of the in vitro evaluation of this compound would be to determine its affinity and functional activity at muscarinic acetylcholine receptors (M1-M5).[6][7]
Radioligand Binding Assays for Muscarinic Receptor Affinity
The initial step is to determine the binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5). This is crucial for establishing its potency and selectivity.[8]
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Utilize cell membranes from CHO-K1 or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: Employ a non-selective muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), at a concentration near its Kd value.
-
Competition: Incubate the cell membranes and radioligand with increasing concentrations of this compound, Solifenacin (as a comparator), and Umeclidinium (as a comparator).
-
Incubation and Detection: After reaching equilibrium, separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (inhibitory concentration 50%) values and subsequently the Ki (inhibition constant) values using the Cheng-Prusoff equation.
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M4 Affinity (Ki, nM) | M5 Affinity (Ki, nM) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Solifenacin | 23 | 12 | 8.5 | 39 | 15 |
| Umeclidinium | 0.08 | 0.16 | 0.062 | 0.13 | 0.05 |
Note: Solifenacin data is representative and may vary slightly between studies. Umeclidinium data is from preclinical studies.
Functional Assays for Antagonist Activity
Following affinity determination, it is essential to assess the functional consequences of receptor binding—specifically, whether this compound acts as an antagonist.
Experimental Protocol: Calcium Flux Assay for M3 Receptor Antagonism
-
Cell Culture: Plate cells expressing the Gq-coupled M3 receptor (e.g., CHO-M3 cells) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[9]
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound or a comparator drug.
-
Agonist Stimulation: Add a known muscarinic agonist, such as carbachol, at its EC80 concentration to stimulate an increase in intracellular calcium.
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 values for the inhibition of the agonist-induced calcium response.
Table 2: Comparative Functional Antagonist Potency (IC50, nM)
| Compound | M3 Functional Antagonism (IC50, nM) |
| This compound | Hypothetical Data |
| Solifenacin | ~10-20 |
| Umeclidinium | ~0.1-0.5 |
In Vitro Safety and Cytotoxicity Assessment
To evaluate the potential for off-target effects, a cytotoxicity assay is a critical early step.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Lines: Use relevant cell lines such as a human bronchial epithelial cell line (e.g., BEAS-2B) and a neuronal cell line (e.g., SH-SY5Y).
-
Compound Exposure: Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (cytotoxic concentration 50%).
Proposed In Vivo Evaluation of this compound
In vivo studies are essential to understand the pharmacokinetic profile, efficacy, and safety of a compound in a whole organism.[10][11] The proposed studies below are designed to assess the potential anticholinergic effects of this compound in relevant animal models.[12][13]
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer this compound via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Solifenacin[14] | Umeclidinium (inhaled)[15] |
| Route of Administration | IV, PO (Hypothetical) | Oral | Inhaled |
| Tmax | Hypothetical Data | 3-8 hours | 5-15 minutes |
| t1/2 | Hypothetical Data | 45-68 hours | ~19 hours |
| Oral Bioavailability (%F) | Hypothetical Data | ~90% | ~13% |
In Vivo Efficacy Model: Inhibition of Pilocarpine-Induced Salivation
This is a classic model to assess anticholinergic activity by measuring the inhibition of a cholinergic agonist-induced physiological response.
Experimental Protocol: Sialometry in Mice
-
Animal Model: Use male ICR mice.
-
Compound Administration: Administer this compound, Solifenacin, or vehicle intraperitoneally (IP) or orally (PO).
-
Cholinergic Challenge: After a set pre-treatment time, administer the muscarinic agonist pilocarpine to induce salivation.
-
Saliva Collection: Collect saliva over a 15-minute period using pre-weighed cotton balls placed in the animals' mouths.
-
Measurement: Determine the weight of the collected saliva.
-
Data Analysis: Calculate the percentage inhibition of salivation for each treatment group compared to the vehicle control and determine the ED50 (effective dose 50%).
In Vivo Efficacy Model: Bronchodilatory Effects
Given its structural similarity to umeclidinium, evaluating the potential bronchodilatory effects of this compound is a logical step.
Experimental Protocol: Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
-
Animal Model: Use male Dunkin-Hartley guinea pigs.
-
Anesthesia and Instrumentation: Anesthetize the animals and measure airway resistance.
-
Compound Administration: Administer this compound or Umeclidinium via intratracheal instillation.
-
Bronchoconstriction Challenge: Induce bronchoconstriction by administering an intravenous infusion of acetylcholine.
-
Measurement: Record the changes in airway resistance.
-
Data Analysis: Determine the dose-dependent inhibition of acetylcholine-induced bronchoconstriction.
Visualizing the Scientific Workflow and Mechanism
Diagram 1: Hypothetical Experimental Workflow for Characterizing this compound
Caption: A proposed workflow for the systematic evaluation of this compound.
Diagram 2: Mechanism of Muscarinic Receptor Antagonism
References
- 1. mdpi.com [mdpi.com]
- 2. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo tissue selectivity profile of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Umeclidinium in chronic obstructive pulmonary disease: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enzymatic resolution and cholinergic properties of (+/-)3-quinuclidinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pharmaron.com [pharmaron.com]
- 11. In Vivo Pharmacology Models and Capabilities | PORSOLT [porsolt.com]
- 12. In vivo human models for the study of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. Clinical pharmacokinetics and pharmacodynamics of solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tga.gov.au [tga.gov.au]
A Senior Application Scientist's Guide to Evaluating the Subtype Selectivity of Quinuclidine-Based Muscarinic Agonists
Introduction: The Critical Role of Muscarinic Receptor Subtype Selectivity
Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine.[1][2] Their distinct tissue distribution and downstream signaling pathways make them attractive therapeutic targets for a range of central nervous system (CNS) and peripheral disorders.[1][2] For instance, M1 and M4 receptors are implicated in cognitive function and psychosis, making them targets for Alzheimer's disease and schizophrenia.[3][4][5] Conversely, M2 and M3 receptors are involved in regulating cardiac and smooth muscle function, respectively, and their modulation can lead to undesirable side effects.[4]
The quinuclidine scaffold has proven to be a versatile core for the development of potent muscarinic agonists.[6][7][8] However, achieving high subtype selectivity is a significant challenge due to the highly conserved nature of the orthosteric binding site across the five subtypes.[9] Therefore, a rigorous and multi-faceted approach to evaluating the subtype selectivity of novel quinuclidine-based compounds is paramount for the development of safer and more effective therapeutics. This guide provides an in-depth comparison of essential in vitro assays, outlining the causality behind experimental choices and providing field-proven insights for robust and reliable selectivity profiling.
The Two Pillars of Selectivity Profiling: Binding Affinity and Functional Potency
A comprehensive evaluation of subtype selectivity hinges on two key pharmacological parameters:
-
Binding Affinity (Ki): This measures the strength of the interaction between the ligand and the receptor. A lower Ki value indicates a higher affinity.
-
Functional Potency (EC50) and Efficacy (Emax): Potency (EC50) is the concentration of an agonist that produces 50% of the maximal response. Efficacy (Emax) is the maximum response an agonist can produce. These parameters determine how effectively a ligand activates the receptor and elicits a cellular response.
It is crucial to assess both binding and function, as a compound can exhibit high affinity for a receptor subtype but possess low efficacy, or vice versa. A simple comparison of agonist potencies across different assays can be misleading due to variations in receptor expression levels and signal amplification.[10]
Core Experimental Workflow for Determining Subtype Selectivity
A robust workflow for assessing the subtype selectivity of quinuclidine-based muscarinic agonists involves a tiered approach, starting with binding assays to determine affinity, followed by functional assays to characterize potency and efficacy at each of the five muscarinic receptor subtypes.
Caption: High-level experimental workflow for selectivity profiling.
Part 1: Determining Binding Affinity via Radioligand Competition Assays
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for each muscarinic receptor subtype.[1][2] The principle of this assay is the competition between an unlabeled test compound and a radiolabeled ligand with known high affinity for the receptor.
Authoritative Grounding: The use of Chinese hamster ovary (CHO) cells or human embryonic kidney (HEK) 293 cells stably expressing a single human muscarinic receptor subtype (M1 through M5) is a standard and reliable system for these assays.[11][12] This ensures that the measured affinity is specific to the intended receptor subtype.
Step-by-Step Protocol: Radioligand Competition Binding Assay
-
Cell Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing one of the human M1-M5 receptor subtypes.
-
Harvest the cells and homogenize them in an ice-cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer. The protein concentration should be determined to ensure consistency across experiments.
-
-
Competition Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS), and a range of concentrations of the unlabeled quinuclidine-based test compound.[10][12]
-
Causality: The concentration of the radioligand is typically chosen to be at or near its dissociation constant (Kd) to ensure sensitive detection of competition.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective muscarinic antagonist like atropine).[10]
-
-
Incubation and Termination:
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[10]
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.[13]
-
-
Quantification and Data Analysis:
-
Dry the filter plates and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the data to a sigmoidal dose-response model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Part 2: Assessing Functional Potency and Efficacy
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist at each receptor subtype and to quantify its potency and efficacy. The choice of assay depends on the G-protein coupling of the muscarinic receptor subtypes.
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i).[8][14]
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and also modulate G-protein-gated inwardly rectifying potassium channels (GIRKs).[13] A more direct measure of Gi/o activation is the GTPγS binding assay.
A. Calcium Flux Assay for Gq-Coupled Receptors (M1, M3, M5)
The calcium flux assay is a widely used, high-throughput method to measure the activation of Gq-coupled GPCRs.[15][16][17]
Caption: M1/M3/M5 Gq signaling pathway leading to calcium release.
Step-by-Step Protocol: Calcium Flux Assay
-
Cell Plating and Dye Loading:
-
Plate cells expressing the target receptor (M1, M3, or M5) in a multi-well, black-walled, clear-bottom plate.[17]
-
Allow the cells to adhere and grow overnight.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5).[13][17] These dyes are cell-permeant and become fluorescent upon binding to intracellular calcium.
-
Causality: An anion transport inhibitor like probenecid is often included to prevent the dye from being extruded from the cells, ensuring a stable fluorescent signal.[17]
-
-
Compound Addition and Signal Detection:
-
Data Analysis:
-
The instrument will record the change in fluorescence intensity over time.
-
Plot the peak fluorescence response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[13]
-
B. GTPγS Binding Assay for Gi-Coupled Receptors (M2, M4)
The GTPγS binding assay is a functional assay that directly measures the activation of G-proteins.[18][19] It relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.
Authoritative Grounding: This assay is highly valuable as it measures an early event in the signaling cascade, minimizing the influence of downstream signal amplification that can occur in other functional assays.[19]
Step-by-Step Protocol: [35S]GTPγS Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from cells stably expressing the M2 or M4 receptor, as described for the radioligand binding assay.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membranes, [35S]GTPγS, GDP, and a range of concentrations of the quinuclidine-based agonist in an assay buffer.
-
Causality: The inclusion of GDP is critical as it promotes the inactive state of the G-protein, thereby reducing basal [35S]GTPγS binding and increasing the signal-to-noise ratio of the agonist-stimulated response.[20]
-
-
Incubation and Termination:
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.[19]
-
-
Quantification and Data Analysis:
-
Dry the filters, add a scintillation cocktail, and measure the bound radioactivity using a scintillation counter.
-
Plot the amount of specifically bound [35S]GTPγS against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[13]
-
Data Presentation and Interpretation
For clear comparison, the binding affinity (Ki) and functional potency (EC50) data for each quinuclidine-based agonist should be summarized in a table.
Table 1: Example Subtype Selectivity Profile of a Quinuclidine-Based Agonist (Compound X)
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| M1 | 5.2 | 15.8 |
| M2 | 150.4 | >1000 |
| M3 | 85.6 | 250.1 |
| M4 | 8.9 | 25.4 |
| M5 | 45.3 | 150.7 |
Interpretation: In this example, Compound X demonstrates high affinity and potency for the M1 and M4 receptor subtypes, with significantly lower affinity and potency for M2, M3, and M5. This profile suggests that Compound X is an M1/M4 selective agonist, a desirable characteristic for CNS-targeted therapies.[3]
Conclusion: A Pathway to Selective Muscarinic Therapeutics
The rigorous evaluation of subtype selectivity is a cornerstone of modern drug discovery for muscarinic receptor modulators. By employing a systematic workflow that combines radioligand binding assays to determine affinity with appropriate functional assays (calcium flux for Gq-coupled and GTPγS binding for Gi-coupled receptors) to assess potency and efficacy, researchers can build a comprehensive and reliable selectivity profile for novel quinuclidine-based agonists. This multi-parametric approach is essential for identifying compounds with the desired therapeutic action while minimizing the potential for mechanism-based side effects, ultimately paving the way for the development of safer and more effective treatments for a host of debilitating diseases.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the utility of muscarinic M1 and M4 receptors in the treatment of schizophrenia - American Chemical Society [acs.digitellinc.com]
- 4. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pa2online.org [pa2online.org]
- 11. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. Segment-dependent activation of muscarinic acetylcholine receptor-mediated [35S]Guanosine-5'-O-(gamma-thiotriphosphate) binding in airway tissue membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Quinuclidine-4-Carboxylate
For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of specialized chemical reagents like Ethyl Quinuclidine-4-carboxylate requires a thorough understanding of its properties and the associated regulatory landscape. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and compliant disposal, grounded in scientific principles.
Hazard Assessment and Immediate Safety Precautions
Before any handling or disposal procedures begin, a comprehensive understanding of the hazards associated with this compound is paramount. This compound is a nitrogen-containing heterocyclic ester, and its reactivity and toxicity profile dictate the necessary safety protocols.
1.1. Inherent Hazards
Based on available Safety Data Sheets (SDS), this compound presents the following hazards[1][2][3]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this chemical is GHS07, indicating it is harmful[1][3].
1.2. Personal Protective Equipment (PPE)
A robust PPE protocol is your first line of defense. The causality here is direct: preventing contact prevents harm.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin irritation upon contact[2]. |
| Eye Protection | Safety glasses with side-shields or goggles | To prevent serious eye irritation from splashes or vapors[2]. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. | To prevent respiratory tract irritation from vapors or aerosols[2]. |
Spill Management and Emergency Procedures
In the event of an accidental release, a swift and informed response is critical to mitigate exposure and environmental contamination.
2.1. Minor Spill Cleanup Protocol
For small spills (generally less than 100 mL in a contained area), laboratory personnel can typically manage the cleanup.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Don Appropriate PPE: Refer to the table in section 1.2.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading[4][5].
-
Absorb the Material: Gently cover the spill with the absorbent material, starting from the outside and working inwards to minimize splashing.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container[4][5].
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose of Waste: The container with the spill cleanup materials must be treated as hazardous waste and disposed of according to the procedures outlined in Section 3.
2.2. Major Spill Response
A major spill is one that is large in volume, occurs in a public area, or involves a highly toxic substance. In such cases, the priority is personnel safety.
-
Evacuate Immediately: Alert everyone in the area and evacuate.
-
Isolate the Area: Close doors and prevent entry.
-
Call for Emergency Assistance: Contact your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services. Provide details about the spilled chemical.
-
Attend to Injured Personnel: If anyone has been exposed, move them to a safe area and provide immediate first aid (e.g., flushing skin or eyes with water for at least 15 minutes) and seek medical attention.
Comprehensive Disposal Procedures
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Do not discharge this chemical down the drain or dispose of it with regular trash[6].
3.1. Waste Characterization
This compound is classified as a hazardous waste due to its irritant and harmful properties. As a nitrogen-containing heterocyclic compound, it may also have environmental toxicity that necessitates specialized disposal[7].
3.2. Waste Collection and Storage
Proper segregation and storage of chemical waste are mandated by regulatory bodies like the Environmental Protection Agency (EPA)[6][7].
Step-by-Step Waste Collection:
-
Select a Compatible Container: Use a chemically resistant container with a secure, leak-proof lid. The original product container is often a suitable choice if it is in good condition[8].
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Harmful," "Irritant")[7].
-
Accumulate Waste Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) which should be at or near the point of generation and under the control of the laboratory personnel[8].
-
Adhere to Accumulation Limits: Be aware of the volume and time limits for waste accumulation in SAAs as stipulated by the EPA and your institution's policies[8][9].
3.3. Final Disposal Pathway
The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal company. These companies have the expertise and facilities to handle and treat chemical waste in an environmentally sound and legally compliant manner.
Workflow for Final Disposal:
-
Contact your EHS Office: Your institution's Environmental Health and Safety department will have established procedures for the pickup and disposal of hazardous waste.
-
Prepare for Pickup: Ensure your waste container is properly labeled, sealed, and stored in the designated pickup location.
-
Documentation: Complete any necessary waste manifests or pickup request forms as required by your institution and the waste vendor.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Building a Culture of Safety
Adherence to these procedures is not merely about regulatory compliance; it is about fostering a deep-seated culture of safety within your laboratory. By understanding the rationale behind each step, from PPE selection to the final disposal pathway, you contribute to the protection of yourself, your colleagues, and the environment. This commitment to best practices is the hallmark of a trustworthy and expert scientific professional.
References
- 1. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. qcbr.queens.org [qcbr.queens.org]
- 6. researchgate.net [researchgate.net]
- 7. Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
Mastering the Safe Handling of Ethyl Quinuclidine-4-Carboxylate: A Guide for Laboratory Professionals
As a novel compound in various research and development pipelines, particularly in drug discovery, Ethyl quinuclidine-4-carboxylate demands a rigorous and well-understood safety protocol. This guide provides an in-depth operational plan for its handling and disposal, grounded in established safety principles, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Profile and Risk Assessment
This compound is classified with specific hazard statements that necessitate careful handling. Understanding these hazards is the first step in mitigating risk.
GHS Hazard Classification:
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion of the substance can lead to adverse health effects.[1][2] |
| Causes skin irritation | H315 | Direct contact with the skin can cause irritation.[1][2] |
| Causes serious eye irritation | H319 | Contact with the eyes can result in serious irritation.[1][2] |
| May cause respiratory irritation | H335 | Inhalation of dust or vapors may irritate the respiratory tract.[1][2] |
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, our safety protocols are designed to create effective barriers against these exposure pathways.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls like fume hoods are primary, a robust PPE strategy is essential for immediate protection. The selection of PPE must directly correspond to the identified hazards.
-
Hand Protection: Impervious gloves are mandatory.[3] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves should be considered. Gloves should be inspected for integrity before each use and changed regularly, or immediately upon known contact with the chemical.[4]
-
Eye and Face Protection: Safety goggles or glasses with side shields are required to protect against splashes.[3][5] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]
-
Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, impervious protective clothing, such as a chemically resistant apron or gown, is recommended.[2][3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][6] If engineering controls are not sufficient or during a large spill, a NIOSH/MSHA-approved respirator may be necessary.[5][7]
Operational Workflow for Handling this compound
This workflow provides a step-by-step guide for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a dry, cool, and well-ventilated place, away from incompatible materials.[2] The container should be kept tightly closed.[2]
-
Store locked up and apart from foodstuff containers.[2]
Experimental Use:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3] Prepare your workspace within a certified chemical fume hood.
-
Personal Protective Equipment: Don the required PPE as outlined above.
-
Handling:
-
Post-Experiment:
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Take off contaminated clothing and wash it before reuse.[2]
-
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate personnel from the immediate area.[6]
-
Ensure adequate ventilation.[6]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Pick up and arrange for disposal.[6] Do not let the product enter drains.[6]
-
Keep in suitable, closed containers for disposal.[6]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][6] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2][6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][6] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][6] |
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Waste Segregation: Do not mix with other waste streams unless compatible.
-
Disposal: Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]
By adhering to these detailed procedures, researchers and laboratory professionals can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
